molecular formula C23H25N3O3S B15608617 FR122047

FR122047

货号: B15608617
分子量: 423.5 g/mol
InChI 键: UBHKJRYGKOSQDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[4,5-bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone is a member of thiazoles and an aromatic amide.

属性

分子式

C23H25N3O3S

分子量

423.5 g/mol

IUPAC 名称

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H25N3O3S/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17/h4-11H,12-15H2,1-3H3

InChI 键

UBHKJRYGKOSQDJ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Core Mechanism of FR122047: A Technical Guide to a Selective COX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR122047 is a potent and highly selective, cell-permeable trisubstituted thiazole (B1198619) compound that functions as an inhibitor of cyclooxygenase-1 (COX-1). With a selectivity for COX-1 that is approximately 2,300 times greater than for cyclooxygenase-2 (COX-2), this compound serves as a critical tool for investigating the specific physiological and pathophysiological roles of COX-1. Its mechanism of action is centered on the direct inhibition of the COX-1 enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes. This targeted inhibition underlies its demonstrated analgesic, anti-inflammatory, and anti-platelet properties in various preclinical models.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and its effects within relevant biological pathways.

Core Mechanism of Action: Selective COX-1 Inhibition

The primary mechanism of action of this compound is its highly selective inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX enzymes are responsible for the first committed step in the synthesis of prostanoids—a class of lipid mediators that includes prostaglandins and thromboxanes.[1] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.

  • COX-2: An inducible enzyme, the expression of which is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

This compound acts by binding to the COX-1 enzyme, preventing its substrate, arachidonic acid, from accessing the active site. This blockade halts the synthesis of key downstream products derived from the COX-1 pathway, most notably Thromboxane (B8750289) A2 (TXA2) in platelets and prostaglandins like PGE2 in other tissues.[1][2] The compound shows markedly lower affinity for the COX-2 isoform, allowing it to be used as a specific pharmacological tool to dissect the distinct contributions of COX-1 in complex biological processes.[1] While one source describes the inhibition as potentially irreversible, detailed kinetic studies characterizing the precise nature of the binding (e.g., competitive, non-competitive, or time-dependent) are not extensively detailed in publicly available literature.

Signaling Pathway: Prostanoid Synthesis and Point of Inhibition

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention by this compound.

Prostanoid Synthesis Pathway sub sub enz enz inh inh prod prod effect effect AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin (B15479496) H2 (PGH2) COX1->PGH2 COX2->PGH2 FR This compound FR->COX1 Potent Inhibition TXA2 Thromboxane A2 PGH2->TXA2 TX Synthase PGE2 Prostaglandin E2 PGH2->PGE2 PGE Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI Synthase Platelet Platelet Aggregation TXA2->Platelet Stomach Gastric Protection PGE2->Stomach Pain Pain & Inflammation PGE2->Pain PGI2->Stomach

Caption: this compound selectively inhibits COX-1, blocking prostanoid synthesis.

Quantitative Data: In Vitro and In Vivo Potency

The potency and selectivity of this compound have been quantified across various assays. The data consistently demonstrate its high affinity for COX-1 and significantly lower affinity for COX-2.

Table 1: In Vitro Enzyme Inhibition Data
Target EnzymeAssay TypeIC₅₀ ValueReference(s)
Human Recombinant COX-1Prostaglandin E₂ Formation28 nM
Human Recombinant COX-2Prostaglandin E₂ Formation65 µM
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Ex Vivo and In Vivo Efficacy Data (Rat Models)
Effect MeasuredAnimal ModelED₅₀ ValueReference(s)
Inhibition of TXB₂ Production (COX-1 activity)Ex Vivo Whole Blood Assay0.059 mg/kg[1][2]
Anti-inflammatory Effect (Paw Edema)Collagen-Induced Arthritis (CIA)0.56 mg/kg[1][2]
Suppression of PGE₂ Levels in PawCollagen-Induced Arthritis (CIA)0.24 mg/kg[1][2]
Suppression of TXB₂ Levels in PawCollagen-Induced Arthritis (CIA)0.13 mg/kg[1][2]
ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.

Experimental Protocols

The characterization of this compound relies on established assays for measuring COX activity. The following are detailed descriptions of the key methodologies cited in the literature.

In Vitro Assay: Recombinant Human COX Enzyme Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

  • Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Reaction Buffer: Typically Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing necessary co-factors such as hematin (B1673048) and epinephrine.

  • Procedure:

    • The test compound (this compound) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid (e.g., 10 µM final concentration).

    • The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and is then terminated by adding a stop solution, often an acid like HCl.

    • The amount of Prostaglandin E₂ (PGE₂) produced is quantified using a validated method, such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Whole Blood Assay (Rat)

This assay assesses the functional inhibition of COX-1 and COX-2 in a more physiologically relevant matrix after in vivo drug administration.

  • Animal Dosing: Male Lewis rats are orally administered this compound or a vehicle control.

  • Blood Collection: At a specified time post-dosing (e.g., 1-2 hours), blood is collected via cardiac puncture into separate tubes for COX-1 and COX-2 analysis.

  • COX-1 Activity (Thromboxane B₂ Synthesis):

    • Blood is collected into tubes without anticoagulant and allowed to clot at 37°C for 60 minutes. This process triggers platelet activation and robust COX-1-dependent synthesis of Thromboxane A₂, which is rapidly hydrolyzed to its stable metabolite, Thromboxane B₂ (TXB₂).

    • Serum is separated by centrifugation.

    • TXB₂ levels in the serum are measured by EIA, reflecting COX-1 activity.

  • COX-2 Activity (Prostaglandin E₂ Synthesis):

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin).

    • Lipopolysaccharide (LPS), a potent inducer of COX-2, is added to the whole blood, which is then incubated at 37°C for 24 hours.

    • Plasma is separated by centrifugation.

    • PGE₂ levels in the plasma are measured by EIA, reflecting LPS-induced COX-2 activity.

  • Data Analysis: The ED₅₀ is calculated as the dose of this compound required to inhibit TXB₂ (for COX-1) or PGE₂ (for COX-2) production by 50% compared to vehicle-treated animals.

Workflow Diagram: Ex Vivo Whole Blood Assay

ExVivo_Workflow cluster_invivo In Vivo Phase cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay start start step step assay assay end end Dose Oral Administration of this compound to Rats Collect Blood Collection (1 hr post-dose) Dose->Collect Clot Allow Blood to Clot (37°C, 60 min) Collect->Clot LPS Incubate Blood + LPS (37°C, 24 hr) Collect->LPS Cent1 Centrifuge & Collect Serum Clot->Cent1 EIA1 Measure TXB₂ via EIA Cent1->EIA1 Result1 COX-1 Inhibition % EIA1->Result1 Cent2 Centrifuge & Collect Plasma LPS->Cent2 EIA2 Measure PGE₂ via EIA Cent2->EIA2 Result2 COX-2 Inhibition % EIA2->Result2

Caption: Workflow for determining COX-1 and COX-2 activity ex vivo.

Clinical Development Status

A review of public clinical trial registries (e.g., ClinicalTrials.gov) does not show any registered clinical trials for this compound. This suggests that the compound has been used primarily as a preclinical research tool to elucidate the role of COX-1 and has not advanced into human clinical development under this designation.

Conclusion

This compound is a well-characterized, potent, and exceptionally selective COX-1 inhibitor. Its mechanism of action—the targeted blockade of prostaglandin and thromboxane synthesis via the COX-1 isoform—is supported by robust in vitro and in vivo data. The clear distinction in its inhibitory profile against COX-1 versus COX-2 makes it an invaluable pharmacological agent for researchers investigating the specific contributions of COX-1 to health and disease, from inflammation and pain to platelet biology and gastrointestinal homeostasis.

References

FR122047: A Selective Cyclooxygenase-1 Inhibitor Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostanoid biosynthesis pathway. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation. As a valuable research tool, this compound allows for the specific investigation of COX-1's role in various physiological and pathological processes, distinguishing its functions from those of the inducible COX-2 isoform. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields who are investigating the therapeutic potential and biological implications of selective COX-1 inhibition.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. Two main isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as platelet aggregation, gastric cytoprotection, and renal homeostasis. In contrast, COX-2 is an inducible enzyme, upregulated by inflammatory stimuli, and is a primary target for traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs).

The development of selective inhibitors for each COX isoform has been crucial in elucidating their distinct biological roles. This compound, a trisubstituted thiazole (B1198619) derivative, has emerged as a highly selective inhibitor of COX-1, exhibiting significantly greater potency for COX-1 over COX-2. This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific contributions of COX-1 to inflammation, pain, and thrombosis, without the confounding effects of COX-2 inhibition. This guide will delve into the technical details of this compound, providing a foundational resource for its application in preclinical research.

Chemical and Physical Properties

This compound is chemically known as 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride.[1][2] Its structure and key properties are summarized below.

PropertyValueReference
IUPAC Name (4,5-bis(4-methoxyphenyl)thiazol-2-yl)(4-methylpiperazin-1-yl)methanone hydrochloride[3]
Synonyms FR-122047 HCl, FR 122047[3]
CAS Number 130717-51-0[4]
Molecular Formula C23H25N3O3S · xHCl[4]
Molecular Weight 423.53 (free base)[4]
Appearance Solid powder[3]

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of the COX-1 enzyme. By binding to the active site of COX-1, it prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2). The reduction in these pro-inflammatory and pro-thrombotic mediators underlies its observed anti-inflammatory, analgesic, and anti-platelet effects.

AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 This compound This compound This compound->COX1 Inhibits Prostanoids Prostanoids (PGE2, TXB2) PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Platelet Platelet Aggregation Prostanoids->Platelet

Mechanism of this compound Action.

Quantitative Data on COX-1 Selectivity and In Vivo Efficacy

The hallmark of this compound is its remarkable selectivity for COX-1 over COX-2. This has been quantified in various in vitro and ex vivo assays. Furthermore, its efficacy has been demonstrated in preclinical in vivo models.

Table 4.1: In Vitro and Ex Vivo Inhibitory Activity of this compound
Assay SystemTargetParameterValueSelectivity (COX-2/COX-1)Reference
Human Recombinant EnzymeCOX-1IC5028 nM~2300-fold[3][4]
Human Recombinant EnzymeCOX-2IC5065 µM[3][4]
Rat Whole Blood (ex vivo)COX-1 (TXB2 production)ED500.059 mg/kg>54[1][2]
Rat Whole Blood (ex vivo)COX-2 (LPS-induced PGE2)% Inhibition at 3.2 mg/kg34.5%[1]
Table 4.2: In Vivo Anti-inflammatory and Analgesic Efficacy of this compound in Rat Models
Animal ModelParameterED50 (mg/kg, p.o.)Reference
Collagen-Induced Arthritis (CIA)Anti-inflammatory effect (paw edema)0.56[1][2]
Collagen-Induced Arthritis (CIA)Inhibition of PGE2 production in paw0.24[1][2]
Collagen-Induced Arthritis (CIA)Inhibition of TXB2 production in paw0.13[1][2]
Adjuvant-Induced Arthritis (AIA)Anti-inflammatory effect (paw edema)No effect[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) and control inhibitors (e.g., indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, cofactors, substrate, and inhibitors at appropriate concentrations.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • 100% Initial Activity (Control): Assay buffer, heme, and enzyme.

    • Inhibitor Wells: Assay buffer, heme, enzyme, and the test compound at various concentrations.

    • Background Wells: Assay buffer and heme (no enzyme).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ex Vivo Rat Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the ability of a compound, administered in vivo, to inhibit COX-1 and COX-2 activity in whole blood.

Materials:

  • Male Wistar rats

  • Test compound (this compound) and vehicle control

  • Lipopolysaccharide (LPS)

  • Heparinized and non-heparinized blood collection tubes

  • ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

  • Animal Dosing: Administer this compound or vehicle orally to rats at various doses.

  • Blood Collection: At a specified time post-dosing (e.g., 1 hour), collect blood via cardiac puncture into both heparinized and non-heparinized tubes.

  • COX-1 Activity (TXB2 Production):

    • Allow the blood in the non-heparinized tubes to clot at 37°C for 1 hour.

    • Centrifuge to separate the serum.

    • Measure the concentration of TXB2 in the serum using an ELISA kit. This reflects COX-1 activity in platelets.

  • COX-2 Activity (PGE2 Production):

    • To the heparinized whole blood, add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

    • Incubate at 37°C for 24 hours.

    • Centrifuge to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 and PGE2 production at each dose of this compound compared to the vehicle-treated group.

    • Determine the ED50 value for the inhibition of COX-1.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the anti-inflammatory potential of test compounds.

Materials:

  • Lewis rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Test compound (this compound) and vehicle control

  • Calipers for paw volume measurement

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.

    • On day 7, a booster immunization with collagen in IFA may be administered.

  • Treatment: Begin oral administration of this compound or vehicle daily from day 0 (prophylactic) or after the onset of arthritis (therapeutic).

  • Assessment of Arthritis:

    • Monitor the rats daily for the onset and severity of arthritis.

    • Measure the paw volume of both hind paws using calipers at regular intervals.

    • A clinical arthritis score can also be assigned based on the degree of erythema and swelling.

  • Biochemical Analysis: At the end of the study, sacrifice the animals and collect paw tissue to measure the levels of PGE2 and TXB2.

  • Data Analysis:

    • Compare the paw volumes and arthritis scores between the this compound-treated and vehicle-treated groups.

    • Calculate the percentage inhibition of paw edema.

    • Determine the ED50 for the anti-inflammatory effect.

Visualizations

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a selective COX-1 inhibitor like this compound.

cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay COX-1/COX-2 Enzyme Inhibition Assay (Determine IC50 and Selectivity) WholeBlood Rat Whole Blood Assay (Determine ED50 and confirm in vivo selectivity) EnzymeAssay->WholeBlood CIA Collagen-Induced Arthritis (CIA) Model (Assess anti-inflammatory efficacy) WholeBlood->CIA AIA Adjuvant-Induced Arthritis (AIA) Model (Further characterization of anti-inflammatory profile) CIA->AIA Toxicity Gastric Toxicity Assessment (Evaluate safety profile) CIA->Toxicity

Preclinical Evaluation Workflow.

Logical Relationship of this compound's Effects

This diagram illustrates the logical progression from the molecular action of this compound to its observed physiological effects.

This compound This compound Administration COX1_Inhibition Selective COX-1 Inhibition This compound->COX1_Inhibition Prostanoid_Reduction Reduced PGE2 & TXB2 Production COX1_Inhibition->Prostanoid_Reduction Gastric_Sparing Gastric Mucosa Sparing COX1_Inhibition->Gastric_Sparing Spares Gastric COX-1 (in some contexts) Anti_Inflammatory Anti-inflammatory Effect (e.g., in CIA model) Prostanoid_Reduction->Anti_Inflammatory Analgesic Analgesic Effect Prostanoid_Reduction->Analgesic Anti_Platelet Anti-platelet Effect Prostanoid_Reduction->Anti_Platelet

Logical Flow of this compound's Effects.

Conclusion

This compound stands out as a potent and highly selective COX-1 inhibitor, providing a critical tool for the scientific community to explore the nuanced roles of COX-1 in health and disease. Its demonstrated anti-inflammatory and analgesic properties in specific preclinical models, coupled with a favorable gastric safety profile compared to non-selective NSAIDs, underscore the potential of targeting COX-1 for therapeutic intervention. This technical guide has compiled essential data and methodologies to facilitate further research into this compound and the broader field of selective COX-1 inhibition. Future investigations will likely continue to unravel the complex contributions of COX-1 to various pathophysiological processes, with this compound remaining a cornerstone of such research endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Properties of FR122047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vivo studies and a schematic of its mechanism of action within the COX-1 signaling pathway are presented to support further research and development efforts.

Chemical Structure and Identification

This compound, a trisubstituted thiazole (B1198619) derivative, possesses a well-defined chemical structure that underpins its selective inhibitory activity.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4,5-bis(4-methoxyphenyl)thiazol-2-yl)(4-methylpiperazin-1-yl)methanone hydrochloride[1]
Chemical Formula C₂₃H₂₆ClN₃O₃S[1]
Molecular Weight 459.99 g/mol (hydrochloride salt)[1]
423.53 g/mol (free base)[2]
CAS Number 130717-51-0[1][2]
SMILES String CN1CCN(C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CC1.[H]Cl[1]
InChI Key YWMAVHIKOAOSFM-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound influence its solubility, absorption, and overall suitability for in vitro and in vivo studies.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Solid, pale yellow[2]
Solubility DMSO: 5 mg/mL[2]
Water: 4 mg/mL[2]
1 M HCl: 2 mg/mL[2]
Melting Point Not available in the searched literature.
pKa Not available in the searched literature.
Storage Store at 2-8°C. Can be frozen when desiccated and should be protected from light[2].

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective inhibitor of COX-1, exhibiting significantly less activity against the COX-2 isoform. This selectivity is crucial for its pharmacological profile, which includes anti-inflammatory, analgesic, and anti-platelet effects.

In Vitro Inhibitory Activity

This compound demonstrates high affinity for the COX-1 enzyme.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC₅₀SpeciesReference
COX-1 28 nMHuman recombinant[2]
COX-2 65 µMHuman recombinant[2]

The selectivity of this compound for COX-1 over COX-2 is approximately 2,300-fold[2].

In Vivo Efficacy

In vivo studies have confirmed the pharmacological activity of this compound in various animal models.

Table 4: In Vivo Efficacy of this compound in Rat Models

ModelEffectED₅₀Reference
Ex vivo whole blood assay Inhibition of COX-1-derived thromboxane (B8750289) B₂ (TXB₂) production0.059 mg/kg
Collagen-Induced Arthritis (CIA) Anti-inflammatory effect0.56 mg/kg
CIA Paw Suppression of prostaglandin (B15479496) E₂ (PGE₂) levels0.24 mg/kg
CIA Paw Suppression of thromboxane B₂ (TXB₂) levels0.13 mg/kg

This compound was found to have no effect in the rat adjuvant-induced arthritis (AIA) model, suggesting a specific role for COX-1 in the pathophysiology of the CIA model. Chronic treatment with this compound did not cause gastric mucosal damage in CIA rats, a common side effect of non-selective COX inhibitors.

Mechanism of Action: The Cyclooxygenase-1 Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of COX-1. This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes. These lipid mediators are involved in a wide range of physiological processes, including inflammation, pain, and platelet aggregation.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H₂ COX1->PGH2 Prostanoids Prostaglandins (e.g., PGE₂) Thromboxanes (e.g., TXA₂) PGH2->Prostanoids Inflammation_Pain Inflammation & Pain Prostanoids->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Prostanoids->Platelet_Aggregation This compound This compound This compound->COX1

Figure 1. Mechanism of action of this compound in the COX-1 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments cited in the literature for evaluating the efficacy of this compound.

Rat Collagen-Induced Arthritis (CIA) Model

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-inflammatory compounds.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment & Monitoring cluster_evaluation Evaluation Day0 Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) Day7 Day 7: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) Day0->Day7 Treatment Daily Oral Administration of this compound or Vehicle Day7->Treatment Monitoring Monitor for Clinical Signs of Arthritis (e.g., paw swelling, erythema) Treatment->Monitoring Paw_Volume Measure Paw Volume Monitoring->Paw_Volume Histopathology Histopathological Analysis of Joints Monitoring->Histopathology Biomarkers Measure PGE₂ and TXB₂ Levels in Paw Tissue Monitoring->Biomarkers

Figure 2. Experimental workflow for the rat Collagen-Induced Arthritis (CIA) model.

Protocol Details:

  • Animals: Male Lewis rats are typically used as they are highly susceptible to CIA.

  • Immunization: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.

  • Treatment: Oral administration of this compound or vehicle commences at a predetermined time point, often prophylactically from day 0 or therapeutically after the onset of arthritis.

  • Assessment of Arthritis: The severity of arthritis is assessed by monitoring clinical signs such as paw swelling (measured using a plethysmometer), erythema, and ankylosis. A clinical scoring system is often employed.

  • Biomarker Analysis: At the end of the study, paw tissues can be collected to measure the levels of pro-inflammatory mediators like PGE₂ and TXB₂ using techniques such as ELISA or mass spectrometry.

  • Histopathology: Joints are collected, fixed, decalcified, and stained (e.g., with hematoxylin (B73222) and eosin) for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.

Chemical Nociceptive Models (e.g., Formalin Test)

These models are used to evaluate the analgesic properties of compounds. The formalin test induces a biphasic pain response, allowing for the assessment of effects on both acute and tonic pain.

Protocol Details:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the testing environment to minimize stress-induced analgesia.

  • Drug Administration: this compound or vehicle is administered (e.g., orally) at a specified time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded. Observations are typically made during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the treated and control groups.

Conclusion

This compound is a valuable research tool for investigating the role of COX-1 in various physiological and pathological conditions. Its high selectivity for COX-1 over COX-2 allows for the specific interrogation of COX-1-mediated pathways, minimizing the confounding effects of COX-2 inhibition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of selective COX-1 inhibition. Further studies are warranted to fully elucidate the clinical applications of this compound and similar compounds.

References

FR122047: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostanoid biosynthesis pathway. This technical guide provides an in-depth overview of the biological activity and function of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. Its high selectivity for COX-1 over COX-2 makes it a valuable pharmacological tool for investigating the specific roles of COX-1 in various physiological and pathological processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation research.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. Two main isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, thereby contributing to pain and inflammatory responses.

The development of selective COX inhibitors has been a major focus in pharmacology to dissociate the therapeutic anti-inflammatory effects from the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This compound, a trisubstituted thiazole (B1198619) derivative, has emerged as a highly selective inhibitor of COX-1. Its biological activity has been characterized by potent anti-platelet, analgesic, and anti-inflammatory properties, primarily mediated through the specific inhibition of COX-1. This guide delves into the core aspects of this compound's biological profile.

Mechanism of Action: Selective COX-1 Inhibition

The primary mechanism of action of this compound is its potent and selective inhibition of the COX-1 enzyme. By binding to the active site of COX-1, this compound prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This selective inhibition leads to a significant reduction in the synthesis of COX-1-derived prostanoids, which are key mediators of platelet aggregation and have roles in inflammation and pain.

The remarkable selectivity of this compound for COX-1 over COX-2 is a defining feature of its pharmacological profile, with a selectivity ratio of approximately 2,300-fold.[1] This high degree of selectivity allows for the targeted investigation of COX-1-mediated pathways without the confounding effects of COX-2 inhibition.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of intervention by this compound.

FR122047_Signaling_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 prostanoids_1 Prostaglandins & Thromboxanes (Homeostatic functions, Platelet aggregation) pgh2_1->prostanoids_1 prostanoids_2 Prostaglandins (Inflammation, Pain) pgh2_2->prostanoids_2 This compound This compound This compound->cox1 Inhibition

This compound selectively inhibits COX-1 in the arachidonic acid cascade.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

Table 1: In Vitro COX-1 and COX-2 Inhibition
Enzyme SourceThis compound IC50 (COX-1)This compound IC50 (COX-2)Selectivity Index (COX-2/COX-1)Reference
Human Recombinant28 nM65 µM~2321[1]
Ovine4.9 nM--[2]
Table 2: In Vivo Efficacy in Rat Models
ModelParameterThis compound ED50Reference
Ex vivo rat whole blood assayCOX-1-derived Thromboxane (B8750289) B2 (TXB2) production0.059 mg/kg[3][4]
Collagen-Induced Arthritis (CIA)Anti-inflammatory effect (paw edema)0.56 mg/kg[3][4]
Collagen-Induced Arthritis (CIA)Prostaglandin E2 (PGE2) suppression in paw0.24 mg/kg[3][4]
Collagen-Induced Arthritis (CIA)Thromboxane B2 (TXB2) suppression in paw0.13 mg/kg[3][4]

Key Biological Functions

This compound exhibits a range of biological functions stemming from its selective inhibition of COX-1.

  • Anti-platelet Activity: this compound is a potent inhibitor of platelet aggregation.[1] By blocking COX-1 in platelets, it prevents the synthesis of thromboxane A2, a powerful platelet agonist. Studies have shown it to be significantly more potent than aspirin (B1665792) in inhibiting arachidonic acid- and collagen-induced platelet aggregation in both human and guinea pig platelets.[1]

  • Analgesic Effects: The compound has demonstrated analgesic properties in various chemical nociceptive animal models.[1][5] This suggests that COX-1 plays a role in certain pain pathways.

  • Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects, particularly in models like collagen-induced arthritis in rats, where it suppresses prostaglandin E2 and thromboxane B2 levels.[1][3] This indicates a contribution of COX-1 to the inflammatory process in specific contexts.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of this compound on COX-1 and COX-2 enzymes.

Principle: The activity of purified recombinant COX-1 or COX-2 is measured in the presence of varying concentrations of the inhibitor. The production of prostaglandins is quantified, typically using an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Enzyme Preparation: Purified human or ovine recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing the enzyme, a heme cofactor, and a reducing agent (e.g., epinephrine) is prepared.

  • Inhibitor Incubation: Varying concentrations of this compound (or vehicle control) are pre-incubated with the enzyme mixture for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of an acid or a reducing agent like stannous chloride.

  • Quantification: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is measured using a validated analytical method.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reaction Buffer, Enzyme (COX-1/COX-2), Heme start->prepare_reagents add_inhibitor Add varying concentrations of this compound prepare_reagents->add_inhibitor pre_incubation Pre-incubate at 37°C add_inhibitor->pre_incubation add_substrate Initiate reaction with Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop reaction incubation->stop_reaction quantify Quantify Prostaglandin (EIA or LC-MS/MS) stop_reaction->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro COX inhibition assay.
Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.

Principle: Arthritis is induced in susceptible strains of rats by immunization with type II collagen. The development of paw inflammation (edema) is monitored, and the effect of drug treatment is assessed.

Methodology:

  • Induction of Arthritis: Rats are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.

  • Treatment: Oral administration of this compound or vehicle is initiated before or after the onset of clinical signs of arthritis and continued for a specified duration.

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling.

    • Paw Volume Measurement: Paw edema is quantified by measuring the paw volume using a plethysmometer.

  • Biochemical Analysis: At the end of the study, paws may be collected for the measurement of prostaglandin E2 and thromboxane B2 levels.

  • Data Analysis: The effect of this compound on paw swelling and clinical scores is compared to the vehicle-treated group. The dose that causes 50% reduction in paw edema (ED50) is calculated.

CIA_Model_Workflow start Start immunization Immunize rats with Type II Collagen in CFA (Day 0) start->immunization booster Booster immunization with Collagen in IFA (Day 21) immunization->booster treatment Administer this compound or vehicle orally booster->treatment monitoring Monitor clinical signs and measure paw volume treatment->monitoring biochemical_analysis Measure PGE2 and TXB2 in paw tissue monitoring->biochemical_analysis data_analysis Calculate ED50 biochemical_analysis->data_analysis end End data_analysis->end

Workflow for the rat collagen-induced arthritis model.
Ex Vivo Whole Blood Assay

This assay assesses the in vivo activity of this compound on COX-1 and COX-2 after oral administration.

Principle: Whole blood is collected from rats treated with this compound. The ability of the blood to produce COX-1-derived thromboxane B2 (in response to clotting) and COX-2-derived prostaglandin E2 (in response to an inflammatory stimulus like lipopolysaccharide) is measured.

Methodology:

  • Drug Administration: Rats are orally administered with different doses of this compound or vehicle.

  • Blood Collection: At a specified time after dosing, blood is collected.

  • COX-1 Activity: An aliquot of blood is allowed to clot at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.

  • COX-2 Activity: Another aliquot of blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Sample Processing: After incubation, plasma or serum is separated by centrifugation.

  • Quantification: TXB2 and PGE2 levels are measured by EIA or LC-MS/MS.

  • Data Analysis: The dose-dependent inhibition of TXB2 and PGE2 production is determined, and the ED50 for COX-1 inhibition is calculated.

Logical Relationships

The following diagram illustrates the logical flow from the chemical nature of this compound to its observed biological effects.

Logical_Relationship structure This compound (Trisubstituted thiazole) selective_inhibition Potent and Selective Inhibition of COX-1 structure->selective_inhibition reduced_prostanoids Decreased Production of COX-1-derived Prostanoids (e.g., Thromboxane A2) selective_inhibition->reduced_prostanoids antiplatelet Anti-platelet Activity reduced_prostanoids->antiplatelet analgesic Analgesic Activity reduced_prostanoids->analgesic anti_inflammatory Anti-inflammatory Activity reduced_prostanoids->anti_inflammatory

Logical relationship of this compound's properties and effects.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and highly selective inhibition of COX-1. Its well-defined mechanism of action and demonstrated in vitro and in vivo activities make it an excellent probe for elucidating the specific physiological and pathophysiological roles of COX-1. The data and experimental frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential and scientific applications of selective COX-1 inhibition. The high selectivity of this compound minimizes the confounding effects of COX-2 inhibition, allowing for a more precise understanding of the contributions of COX-1 in health and disease.

References

FR122047: An In-Depth Technical Guide for the Study of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal to the process of platelet aggregation.[1][2] By targeting COX-1, this compound effectively blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a key mediator in the amplification of platelet activation and aggregation.[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in the study of platelet aggregation, tailored for a scientific audience.

Mechanism of Action: Inhibition of the COX-1 Pathway

This compound exerts its antiplatelet effect by selectively inhibiting the COX-1 enzyme. COX-1 is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is the precursor for the synthesis of thromboxane A2 (TXA2) by thromboxane synthase.[5][6] TXA2 is a potent vasoconstrictor and a crucial positive feedback mediator in platelet activation.[3][7] Upon release from activated platelets, TXA2 binds to thromboxane prostanoid (TP) receptors on the surface of neighboring platelets, initiating a signaling cascade that leads to further platelet activation, degranulation, and aggregation.[5][8]

By inhibiting COX-1, this compound effectively curtails the production of TXA2, thereby dampening the amplification loop of platelet activation and reducing the overall aggregation response.[1] This high selectivity for COX-1 over COX-2 makes this compound a valuable research tool to dissect the specific role of the COX-1 pathway in platelet function and thrombotic events.[2]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the available quantitative data.

Parameter Enzyme/Cell Type Value Reference
IC50 (COX-1)Human Recombinant28 nM[1]
IC50 (COX-2)Human Recombinant65 µM[1]
Selectivity (COX-1 vs. COX-2)-~2,300-fold[1]
Parameter Model Agonist ED50 Value Reference
Inhibition of Thromboxane B2 ProductionEx vivo rat whole blood-0.059 mg/kg[9]
Anti-inflammatory EffectRat Collagen-Induced Arthritis-0.56 mg/kg[9]
Suppression of PGE2 LevelsRat Collagen-Induced Arthritis Paw-0.24 mg/kg[9]
Suppression of TXB2 LevelsRat Collagen-Induced Arthritis Paw-0.13 mg/kg[9]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is a gold-standard method for the in vitro assessment of platelet aggregation. The following is a generalized protocol that can be adapted for studying the effects of this compound.

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates reduces the turbidity of the sample, allowing more light to pass through.

Materials:

  • Freshly drawn human whole blood (anticoagulated with 3.2% or 3.8% sodium citrate)

  • Platelet agonists (e.g., arachidonic acid, collagen, ADP, U46619)

  • This compound (dissolved in an appropriate vehicle, e.g., DMSO or saline)

  • Saline (0.9% NaCl)

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm PRP aliquots to 37°C.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.

    • Add a specific volume of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the IC50 value of this compound by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ex Vivo Platelet Aggregation Assay in Rats

This protocol describes a general procedure for assessing the ex vivo effects of orally administered this compound on platelet aggregation in rats.

Materials:

  • Male Wistar rats (or other suitable strain)

  • This compound

  • Vehicle for oral administration

  • Anesthetic agent

  • Anticoagulant (e.g., sodium citrate)

  • Platelet agonists (e.g., arachidonic acid, collagen)

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle to rats via oral gavage at desired doses.

  • Blood Collection:

    • At a specified time point after drug administration, anesthetize the rats.

    • Collect blood via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant.

  • PRP and PPP Preparation:

    • Prepare PRP and PPP from the collected rat blood as described in the in vitro protocol.

  • Platelet Aggregation Measurement:

    • Perform LTA on the PRP samples using various agonists to determine the extent of platelet aggregation.

  • Data Analysis:

    • Compare the maximum aggregation in the this compound-treated groups to the vehicle-treated control group to determine the ex vivo inhibitory effect.

    • An ED50 value (the dose required to achieve 50% of the maximum effect) can be calculated.

Signaling Pathways and Experimental Workflows

COX-1 Signaling Pathway in Platelet Activation

The following diagram illustrates the central role of COX-1 in the production of thromboxane A2, a key step in platelet activation and aggregation. This compound acts as a direct inhibitor of the COX-1 enzyme in this pathway.

COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TX_Synthase Thromboxane Synthase PGH2->TX_Synthase TXA2 Thromboxane A2 (TXA2) TX_Synthase->TXA2 This compound This compound This compound->COX1

Caption: this compound inhibits the COX-1-mediated conversion of arachidonic acid.

Thromboxane A2 Receptor Signaling Cascade

Once synthesized, thromboxane A2 binds to its receptor (TP receptor) on the platelet surface, triggering a cascade of intracellular events that lead to platelet aggregation.

TXA2_Signaling TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (Gq-coupled GPCR) TXA2->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Shape Change, Granule Release Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Caption: Thromboxane A2 signaling cascade leading to platelet aggregation.

Experimental Workflow for In Vitro Platelet Aggregation Assay

The following diagram outlines the key steps involved in performing an in vitro platelet aggregation assay to evaluate the inhibitory effect of a compound like this compound.

LTA_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Low-Speed Centrifugation (150-200 x g) Blood_Collection->Centrifugation1 Centrifugation2 High-Speed Centrifugation (1500-2000 x g) Blood_Collection->Centrifugation2 PRP_Preparation Collect Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Preparation Assay_Setup Pre-warm PRP to 37°C PRP_Preparation->Assay_Setup PPP_Preparation Collect Platelet-Poor Plasma (PPP) Centrifugation2->PPP_Preparation Incubation Incubate PRP with This compound or Vehicle Assay_Setup->Incubation Agonist_Addition Add Platelet Agonist (e.g., Arachidonic Acid) Incubation->Agonist_Addition Data_Acquisition Measure Light Transmission (Aggregometer) Agonist_Addition->Data_Acquisition Analysis Data Analysis (% Aggregation, IC50) Data_Acquisition->Analysis

Caption: Workflow for in vitro platelet aggregation analysis using LTA.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of COX-1 in platelet aggregation and related physiological and pathological processes. Its high selectivity allows for the specific interrogation of the thromboxane A2 synthesis pathway. The provided data and protocols offer a foundation for researchers to design and execute robust experiments to further elucidate the intricacies of platelet function and to evaluate the potential of novel antiplatelet therapies. Further research is warranted to determine the specific inhibitory concentrations of this compound against various platelet agonists to provide a more complete quantitative profile of this potent COX-1 inhibitor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of FR122047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo investigation of FR122047, a selective cyclooxygenase-1 (COX-1) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of inflammatory conditions.

Introduction

This compound, with the chemical name 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride, is a potent and selective inhibitor of cyclooxygenase-1 (COX-1).[1] Unlike non-selective non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound offers a valuable tool for dissecting the specific roles of COX-1 in various physiological and pathological processes.[1] In vivo studies have demonstrated its oral activity and anti-inflammatory effects, particularly in models of arthritis, without the gastric side effects commonly associated with non-selective NSAIDs.[1]

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the COX-1 enzyme. COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins (B1171923) (PGs) and thromboxane (B8750289) (TX) that are involved in homeostatic functions.[2][3] However, COX-1 also plays a role in inflammation.[4] By inhibiting COX-1, this compound blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory mediators, including prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).[1] This selective inhibition allows for the investigation of COX-1's contribution to inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in rat models.

Table 1: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis (CIA) [1]

ParameterED₅₀ (mg/kg, p.o.)
Anti-inflammatory effect (paw edema)0.56
Inhibition of PGE₂ production in paw0.24
Inhibition of TXB₂ production in paw0.13

Table 2: Ex Vivo COX-1 Inhibition by this compound in Rat Whole Blood [1]

ParameterED₅₀ (mg/kg, p.o.)
Inhibition of COX-1-derived TXB₂ production0.059

Experimental Protocols

Animal Models of Arthritis

a) Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to study rheumatoid arthritis as it shares immunological and pathological features.[5]

  • Animals: Female Lewis rats (or other susceptible strains like Dark Agouti) are commonly used.[6]

  • Induction:

    • Prepare an emulsion of bovine or porcine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).

    • On day 0, administer an intradermal injection of 100-200 µL of the emulsion at the base of the tail.[7]

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be given on day 7 to enhance the incidence and severity of arthritis.[5]

  • Assessment:

    • Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Paw volume can be measured using a plethysmometer.[8]

    • Arthritis severity can be scored using a scale (e.g., 0-4 for each paw based on the degree of inflammation and swelling).[7]

b) Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to study inflammatory arthritis.[9]

  • Animals: Male Lewis or Sprague-Dawley rats are often used.

  • Induction:

    • Prepare a suspension of Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL) in mineral oil (Freund's Incomplete Adjuvant).[9][10]

    • On day 0, administer a single subcutaneous injection of 0.1 mL of the adjuvant suspension into the footpad or the base of the tail.[11]

  • Assessment:

    • The primary lesion (in the injected paw) and secondary lesions (in other paws) will develop.

    • Monitor and score the severity of arthritis in the non-injected paws as described for the CIA model.[9]

Administration of this compound
  • Preparation: this compound is orally active.[1] For oral administration, it can be suspended in a vehicle such as a 0.5% solution of carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) in water. The concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg body weight for rats.

  • Route of Administration: Oral gavage is a common and precise method for administering specific doses.

  • Dosing Regimen: Dosing can be prophylactic (starting at the time of disease induction) or therapeutic (starting after the onset of clinical signs).[7] Doses ranging from 0.032 to 3.2 mg/kg have been shown to be effective in the rat CIA model.[1]

Ex Vivo Whole Blood Assay for Thromboxane B₂ (TXB₂) Production

This assay is used to assess the in vivo activity of this compound on COX-1 in platelets.

  • Blood Collection: At various time points after this compound administration, collect blood from anesthetized rats via cardiac puncture or from a cannulated artery into syringes without anticoagulant.

  • Clotting: Immediately transfer 1 mL of blood into glass tubes and allow it to clot at 37°C for 60 minutes.

  • Serum Separation: Centrifuge the tubes at 1,500 x g for 10 minutes to separate the serum.

  • TXB₂ Measurement: Aspirate the serum and store it at -80°C until analysis. Measure the concentration of TXB₂, the stable metabolite of TXA₂, in the serum using a commercially available ELISA kit.

Measurement of PGE₂ and TXB₂ in Paw Tissue

This protocol allows for the quantification of key inflammatory mediators at the site of inflammation.

  • Tissue Collection: At the end of the study, euthanize the rats and dissect the inflamed paw tissue.

  • Homogenization: Weigh the tissue and homogenize it in a suitable buffer (e.g., phosphate (B84403) buffer with a COX inhibitor like indomethacin (B1671933) to prevent ex vivo prostanoid formation) on ice.

  • Extraction:

    • Acidify the homogenate to pH 3-4 with a weak acid (e.g., citric acid).

    • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Quantification: Reconstitute the dried extract in an appropriate buffer and measure the concentrations of PGE₂ and TXB₂ using specific and sensitive methods such as ELISA or LC-MS/MS.

Visualizations

Signaling Pathway of this compound Action

FR122047_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGE2 PGE2 PGE2_Synthase->PGE2 TXA2 TXA2 TXA2_Synthase->TXA2 Inflammation Inflammation PGE2->Inflammation Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation This compound This compound This compound->COX1

Caption: Mechanism of action of this compound as a selective COX-1 inhibitor.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Start Start Induce_Arthritis Induce Arthritis (CIA or AIA in Rats) Start->Induce_Arthritis FR122047_Admin Administer this compound (Oral Gavage) Induce_Arthritis->FR122047_Admin Monitor_Disease Monitor Disease Progression (Paw Swelling, Clinical Score) FR122047_Admin->Monitor_Disease ExVivo_Assay Ex Vivo Whole Blood Assay (TXB2 Measurement) Monitor_Disease->ExVivo_Assay Paw_Analysis Paw Tissue Analysis (PGE2 & TXB2 Measurement) Monitor_Disease->Paw_Analysis Data_Analysis Data Analysis & Interpretation ExVivo_Assay->Data_Analysis Paw_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and highly selective cell-permeable inhibitor of cyclooxygenase-1 (COX-1).[1][2][3][4] It demonstrates significantly greater selectivity for COX-1 over COX-2, making it a valuable tool for investigating the specific roles of COX-1 in various cellular processes.[3][4] These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments, aiding researchers in studying its effects on cell signaling, proliferation, and inflammatory responses.

Physicochemical Properties and Storage

PropertyValue
Synonyms 1-[(4,5-Bis(4-methoxyphenyl-2-thiazoyl)carbonyl]-4-methylpiperazine, Hydrochloride
Molecular Formula C₂₃H₂₅N₃O₃S · xHCl
Molecular Weight 423.53 g/mol (free base)
Appearance Pale yellow solid
Solubility DMSO: 5 mg/mL, Water: 4 mg/mL, 1 M HCl: 2 mg/mL
Storage Store solid at 2-8°C. Stock solutions should be stored at -20°C or -80°C.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the COX-1 enzyme, which is a key enzyme in the prostanoid synthesis pathway. COX-1 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. By inhibiting COX-1, this compound effectively blocks the production of these downstream signaling molecules, which are involved in processes such as inflammation, platelet aggregation, and maintenance of tissue homeostasis.[5][6]

COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 This compound This compound This compound->COX1 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Cellular_Responses Cellular Responses (Inflammation, Platelet Aggregation) Prostaglandins->Cellular_Responses Thromboxanes->Cellular_Responses

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

Recommended Concentrations for Cell Culture

The optimal concentration of this compound will vary depending on the cell type, experimental endpoint, and incubation time. Based on published data, the following concentration ranges are recommended as a starting point for your experiments.

ApplicationCell TypeRecommended Concentration RangeNotes
Selective COX-1 Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)3 - 300 nMEffective for inhibiting prostacyclin (PGI2) production.
Induction of Apoptosis & Growth Inhibition Human Breast Cancer Cells (MCF-7)10 - 50 µMHigher concentrations are likely required to induce apoptosis and inhibit cell proliferation.
General COX-1 Inhibition Various Cell Lines28 nM - 1 µMThe IC₅₀ for human recombinant COX-1 is 28 nM. A concentration of 10-100 times the IC₅₀ is a common starting point.

Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC₅₀ (COX-1) 28 nMHuman Recombinant[1][3][4]
IC₅₀ (COX-2) 65 µMHuman Recombinant[2][3][4]
Selectivity (COX-2/COX-1) ~2300-foldHuman Recombinant[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • To prepare a 10 mM stock solution, dissolve 4.24 mg of this compound (MW: 423.53 g/mol ) in 1 mL of sterile DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: General Cell Treatment with this compound

Experimental_Workflow Start Start Seed_Cells Seed cells in culture plates Start->Seed_Cells Allow_Adherence Allow cells to adhere (overnight) Seed_Cells->Allow_Adherence Prepare_this compound Prepare working concentrations of this compound Allow_Adherence->Prepare_this compound Treat_Cells Treat cells with this compound (include vehicle control) Prepare_this compound->Treat_Cells Incubate Incubate for desired time period Treat_Cells->Incubate Harvest_Cells Harvest cells or supernatant Incubate->Harvest_Cells Analyze Analyze endpoint (e.g., Western blot, ELISA, viability assay) Harvest_Cells->Analyze End End Analyze->End

Caption: General experimental workflow for cell treatment with this compound.

  • Materials:

    • Cultured cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile pipette tips and tubes

    • Cell culture plates

  • Procedure:

    • Seed cells into the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

    • On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

      • Important: Perform serial dilutions to ensure accuracy. The final concentration of DMSO should be kept consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 6, 24, 48 hours), depending on the experimental endpoint.

    • After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, collection of supernatant for ELISA).

Protocol 3: Measurement of Prostaglandin E2 (PGE₂) Production

This protocol provides a general guideline for measuring the effect of this compound on PGE₂ production. The specific details may vary depending on the ELISA kit used.

  • Materials:

    • Cells treated with this compound (from Protocol 2)

    • PGE₂ ELISA kit

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Following treatment with this compound for the desired time, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.

    • Store the clarified supernatant at -80°C until use.

    • Perform the PGE₂ ELISA according to the manufacturer's instructions. This typically involves:

      • Preparing a standard curve using the provided PGE₂ standards.

      • Adding samples and standards to the antibody-coated microplate.

      • Adding a horseradish peroxidase (HRP)-labeled PGE₂ conjugate.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of PGE₂ in your samples by comparing their absorbance to the standard curve.

Troubleshooting

  • Low or no effect of this compound:

    • Concentration too low: Increase the concentration of this compound.

    • Incubation time too short: Increase the incubation time.

    • Compound degradation: Ensure proper storage of the stock solution and prepare fresh working solutions for each experiment.

    • Cell line insensitivity: The cell line may not express sufficient levels of COX-1. Confirm COX-1 expression using Western blotting or qPCR.

  • High background in ELISA:

    • Interference from media components: Use the same cell culture medium to prepare the standard curve as was used for the cell treatment.

    • Inadequate washing: Ensure thorough washing of the ELISA plate according to the manufacturer's protocol.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup.

References

Preparation of FR122047 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR122047 is a potent and selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with its mechanism of action and relevant physicochemical properties.

Physicochemical Properties and Solubility

This compound hydrochloride is a trisubstituted thiazole (B1198619) compound that is orally active and exhibits analgesic, anti-platelet, and anti-inflammatory properties.[2][3] It demonstrates high selectivity for COX-1 over COX-2.[3]

Table 1: Physicochemical and Solubility Data for this compound Hydrochloride

PropertyValueSource
Molecular Formula C₂₃H₂₅N₃O₃S · xHCl[3][4]
Molecular Weight 423.53 g/mol (free base)[3][4]
Appearance Crystalline solid, Pale yellow solid[4][5]
Purity ≥98%[5]
Solubility in DMSO ~1 mg/mL, 5 mg/mL[4][5]
Solubility in DMF ~10 mg/mL[5]
Solubility in 1 M HCl 2 mg/mL[4]
Solubility in Water 4 mg/mL[4]
Aqueous Buffer Solubility Sparingly soluble. A 1:10 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 100 µg/mL.[5]

Mechanism of Action: Selective COX-1 Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the COX-1 enzyme.[3] COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are involved in various physiological processes.[1][6] By inhibiting COX-1, this compound reduces the production of prostaglandins like prostaglandin E₂ (PGE₂) and thromboxane (B8750289) B₂ (TXB₂), leading to its anti-inflammatory and anti-platelet effects.[2][7]

FR122047_Mechanism_of_Action cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 substrate Prostaglandins Prostaglandins (e.g., PGE₂, TXB₂) COX1->Prostaglandins catalyzes This compound This compound This compound->COX1 inhibits Inflammation_Platelet_Aggregation Inflammation & Platelet Aggregation Prostaglandins->Inflammation_Platelet_Aggregation promote experimental_workflow Start Start Prepare_Stock Prepare 10 mM This compound Stock in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution by Diluting Stock in Assay Medium Store_Stock->Prepare_Working Treat_Cells Treat Cells with Working Solution Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., ELISA for PGE₂) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

References

FR122047 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and selective, cell-permeable inhibitor of cyclooxygenase-1 (COX-1). It displays significantly greater selectivity for COX-1 over COX-2, with reported IC50 values of 28 nM for human recombinant COX-1 and 65 µM for human recombinant COX-2, representing an approximately 2,300-fold greater selectivity[1]. As a hydrochloride salt, this compound is a pale yellow solid. This compound has demonstrated analgesic, anti-platelet, and anti-inflammatory properties in various studies. It has been shown to be effective in suppressing prostaglandin (B15479496) E2 and thromboxane (B8750289) 2 levels in animal models of arthritis and is significantly more potent than aspirin (B1665792) in inhibiting platelet aggregation[1]. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of COX-1.

Physicochemical Properties

PropertyValueReference
Synonyms FR 122047, 1-[(4,5-Bis(4-methoxyphenyl-2-thiazoyl)carbonyl]-4-methylpiperazine, Hydrochloride[1]
Molecular Formula C23H25N3O3S · HClSigma-Aldrich
Molecular Weight 492.0 g/mol Sigma-Aldrich
Appearance Pale yellow solidSigma-Aldrich
Storage Store at 2-8°CSigma-Aldrich

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions and for conducting in vitro and in vivo experiments. The following table summarizes the available solubility data.

SolventSolubility
DMSO5 mg/mL
Water4 mg/mL
1 M HCl2 mg/mL
EthanolNot explicitly found

Note: When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic. For aqueous solutions, the hydrochloride form of this compound enhances its solubility in water.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Cellular Assays:

A common practice is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in cell culture media.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 492.0 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

For In Vivo Administration:

For animal studies, a formulation that is biocompatible and allows for effective delivery of the compound is required. The following protocol is adapted from a method for preparing a similar small molecule inhibitor for in vivo use.

Materials:

  • This compound hydrochloride powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, combine the following in a sterile tube, adding and mixing each component sequentially:

    • 10% DMSO (from the this compound stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the mixture thoroughly to ensure a homogenous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.

  • The final concentration of this compound in this formulation will depend on the initial stock concentration. For example, using a 25 mg/mL stock in DMSO will result in a final concentration of 2.5 mg/mL in the injection vehicle.

  • This solution should be prepared fresh before each use.

In Vitro Assay for COX-1 Inhibition in Macrophages

This protocol describes a general method for treating a macrophage cell line with this compound to assess its inhibitory effect on COX-1 activity by measuring the production of Prostaglandin E2 (PGE2).

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Arachidonic Acid

  • PGE2 ELISA Kit

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (e.g., 24-well plates)

Protocol:

  • Cell Seeding: Seed the macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Stimulation of COX-1 Activity:

    • To induce PGE2 production primarily through COX-1, stimulate the cells with arachidonic acid (e.g., 10 µM final concentration).

    • Alternatively, for a more inflammatory context where both COX-1 and COX-2 may be active, cells can be stimulated with LPS (e.g., 100 ng/mL).

    • Incubate the cells for a defined period (e.g., 24 hours) at 37°C.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

  • PGE2 Measurement:

    • Analyze the clarified supernatant for PGE2 concentration using a commercial PGE2 ELISA kit.

    • Follow the manufacturer's instructions for the ELISA protocol.

    • Generate a standard curve and determine the PGE2 concentration in each sample.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

COX-1 Signaling Pathway

The following diagram illustrates the canonical COX-1 signaling pathway. Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-1 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into different prostaglandins (B1171923) (like PGE2) and thromboxanes (like TXA2), which are involved in a variety of physiological processes. This compound selectively inhibits the cyclooxygenase activity of COX-1, thereby blocking the production of these downstream mediators.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 ArachidonicAcid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 ProstaglandinSynthases Prostaglandin Synthases PGH2->ProstaglandinSynthases ThromboxaneSynthase Thromboxane Synthase PGH2->ThromboxaneSynthase Prostaglandins Prostaglandins (e.g., PGE2) ProstaglandinSynthases->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) ThromboxaneSynthase->Thromboxanes PhysiologicalEffects Physiological Effects (e.g., platelet aggregation, gastric protection) Prostaglandins->PhysiologicalEffects Thromboxanes->PhysiologicalEffects This compound This compound This compound->COX1 Inhibition PLA2 Phospholipase A2

Caption: The COX-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing COX-1 Inhibition

The following diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of this compound.

Experimental_Workflow A 1. Seed Macrophages B 2. Pre-treat with this compound or Vehicle (DMSO) A->B C 3. Stimulate with Arachidonic Acid or LPS B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Perform PGE2 ELISA E->F G 7. Analyze Data (Calculate % Inhibition, IC50) F->G

Caption: A typical experimental workflow for evaluating this compound's inhibition of COX-1.

References

Application Notes and Protocols for In Vivo Administration of FR122047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the biosynthesis of prostanoids such as prostaglandins (B1171923) and thromboxanes. Due to its selectivity, this compound serves as a valuable research tool for investigating the specific physiological and pathophysiological roles of COX-1 in various in vivo models. These application notes provide detailed protocols for the oral administration of this compound in preclinical research settings, summarize key quantitative data from in vivo studies, and illustrate the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of this compound administered orally in a rat model of collagen-induced arthritis (CIA).

Table 1: In Vivo Efficacy of Orally Administered this compound in Rat Collagen-Induced Arthritis (CIA) Model

ParameterSpeciesAnimal ModelAdministration RouteDosage Range (mg/kg)ED₅₀ (mg/kg)Reference
Anti-inflammatory Effect (Paw Edema)Rat (Lewis)Collagen-Induced Arthritis (CIA)Oral0.032 - 3.20.56[1]

Table 2: Effect of Orally Administered this compound on Prostanoid Levels in CIA Rat Paws

ParameterSpeciesAnimal ModelAdministration RouteDosage Range (mg/kg)ED₅₀ (mg/kg)Reference
Inhibition of Prostaglandin E₂ (PGE₂) ProductionRat (Lewis)Collagen-Induced Arthritis (CIA)Oral0.032 - 3.20.24[1]
Inhibition of Thromboxane B₂ (TXB₂) ProductionRat (Lewis)Collagen-Induced Arthritis (CIA)Oral0.032 - 3.20.13[1]

Table 3: Ex Vivo Efficacy of this compound on COX-1 Activity in Rat Whole Blood

ParameterSpeciesAssayAdministration RouteDosage Range (mg/kg)ED₅₀ (mg/kg)Reference
Inhibition of COX-1-derived Thromboxane B₂ (TXB₂)RatEx vivo whole blood assayOral0.032 - 3.20.059[1]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rats

This protocol details the preparation of an this compound formulation for oral gavage in rats, based on effective in vivo studies.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.5 mg/mL, a 25 mg/mL stock solution in DMSO can be prepared. Note: Adjust the concentration of the stock solution based on the desired final dosing concentration and vehicle composition.

  • Vehicle Preparation:

    • The vehicle consists of a mixture of PEG300, Tween-80, and Saline. A commonly used vehicle composition for oral administration of hydrophobic compounds is a 10:5:85 ratio of DMSO:Tween-80:Saline or a 10:40:50 ratio of DMSO:PEG300:Saline with a small amount of Tween-80.

  • Dosing Solution Preparation (Example for a 2.5 mg/mL solution):

    • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly using a vortex mixer until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is homogenous.

    • Add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution thoroughly to ensure it is well-mixed and clear.

    • Always prepare the dosing solution fresh on the day of the experiment.

  • Animal Dosing:

    • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.

    • The oral administration of this compound has been shown to be effective in rats at doses ranging from 0.032 to 3.2 mg/kg.[1]

    • Administer the prepared this compound solution to the rats via oral gavage using a suitable gavage needle and syringe. Ensure proper technique to avoid injury to the animal.

    • For chronic studies, administer the dose daily or as required by the experimental design.

Workflow for this compound Oral Administration

G cluster_prep Preparation cluster_admin Administration cluster_exp Experiment stock Prepare this compound Stock in DMSO mix Mix Stock and Vehicle to Final Concentration stock->mix vehicle Prepare Vehicle (PEG300, Tween-80, Saline) vehicle->mix weigh Weigh Animal mix->weigh calculate Calculate Dose Volume weigh->calculate administer Administer via Oral Gavage calculate->administer monitor Monitor Animal and Collect Data administer->monitor

Caption: Workflow for the preparation and oral administration of this compound in vivo.

Signaling Pathway

This compound is a selective inhibitor of Cyclooxygenase-1 (COX-1). COX-1 is a constitutively expressed enzyme that catalyzes the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂). PGH₂ is a common precursor for the synthesis of various prostanoids, including prostaglandins (e.g., PGE₂) and thromboxanes (e.g., TXA₂), which are involved in a wide range of physiological and pathophysiological processes. By inhibiting COX-1, this compound blocks the production of these downstream mediators.

Cyclooxygenase-1 (COX-1) Signaling Pathway and Inhibition by this compound

Caption: this compound selectively inhibits COX-1, blocking prostanoid synthesis.

References

Application Notes and Protocols for Measuring COX-1 Inhibition using FR122047

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme crucial for various physiological processes, including platelet aggregation, gastric cytoprotection, and renal homeostasis.[1][2] The development of selective COX-1 inhibitors is a significant area of research for potential therapeutic applications, such as anti-thrombotic agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. FR122047 is a potent and highly selective inhibitor of COX-1, making it a valuable tool for studying the physiological and pathological roles of this enzyme.[1] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against COX-1 using various in vitro assay formats.

This compound: A Selective COX-1 Inhibitor

This compound is a cell-permeable, trisubstituted thiazole (B1198619) compound that demonstrates a high degree of selectivity for COX-1 over COX-2.[1] This selectivity allows for the specific investigation of COX-1 mediated pathways.

Quantitative Data Summary

The inhibitory potency of this compound against COX-1 has been determined using various assay systems. The following table summarizes key quantitative data:

ParameterValueAssay SystemSource(s)
IC₅₀ (COX-1) 28 nMHuman recombinant COX-1[1]
IC₅₀ (COX-2) 65 µMHuman recombinant COX-2[1]
Selectivity Ratio (COX-2 IC₅₀ / COX-1 IC₅₀) ~2,300-foldHuman recombinant enzymes[1]
ED₅₀ (Thromboxane B₂ production inhibition) 0.059 mg/kgEx vivo rat whole blood assay[3]
ED₅₀ (Anti-inflammatory effect) 0.56 mg/kgRat collagen-induced arthritis model[3]
ED₅₀ (PGE₂ suppression in paw) 0.24 mg/kgRat collagen-induced arthritis model[3]
ED₅₀ (TXB₂ suppression in paw) 0.13 mg/kgRat collagen-induced arthritis model[3]

Experimental Protocols

This section provides detailed methodologies for three common assays to determine COX-1 inhibition by this compound.

Protocol 1: In Vitro Fluorometric Assay for COX-1 Inhibition

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for high-throughput screening.[4]

Principle: The assay measures the peroxidase activity of COX-1. The reaction between the peroxidase component of COX-1 and a substrate generates a fluorescent product that can be quantified.

Materials:

  • Human or ovine recombinant COX-1 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP)

  • Arachidonic acid (substrate)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 535 nm, Emission: 590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in COX Assay Buffer to achieve final desired concentrations.

    • Prepare a working solution of COX-1 enzyme in cold COX Assay Buffer.

    • Prepare working solutions of heme, ADHP, and arachidonic acid according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add 150 µL of COX Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of COX-1 enzyme, and 10 µL of DMSO (vehicle).

    • Inhibitor Wells: Add 150 µL of COX Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of COX-1 enzyme, and 10 µL of the desired this compound dilution.

    • Background Wells: Add 160 µL of COX Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately read the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm. Monitor the kinetics of the reaction for 5-10 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Thromboxane B₂ (TXB₂) ELISA for COX-1 Activity in Platelets

This protocol measures the production of Thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product Thromboxane A₂, from activated platelets.

Principle: Platelets are a rich source of COX-1. Upon stimulation, arachidonic acid is converted by COX-1 to prostaglandins, leading to the production of TXA₂, which is rapidly hydrolyzed to the stable TXB₂. The concentration of TXB₂ is measured by a competitive ELISA.

Materials:

  • Human platelet-rich plasma (PRP) or washed platelets

  • Arachidonic acid

  • This compound

  • DMSO

  • Tyrode's buffer or similar physiological buffer

  • Thromboxane B₂ ELISA kit

  • Microplate reader for absorbance measurement

Procedure:

  • Platelet Preparation:

    • Isolate PRP from fresh human blood by centrifugation.

    • Alternatively, prepare washed platelets by further centrifugation and resuspension in a suitable buffer.

  • Inhibitor Treatment:

    • Pre-incubate the platelet suspension with various concentrations of this compound (or DMSO as a vehicle control) at 37°C for 15-30 minutes.

  • Platelet Activation:

    • Add arachidonic acid to the platelet suspension to a final concentration of 0.1-1 mM to induce aggregation and TXB₂ production.

    • Incubate for 5-10 minutes at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a stopping solution (e.g., indomethacin (B1671933) or by placing the samples on ice and centrifuging to pellet the platelets).

  • Sample Collection:

    • Collect the supernatant for TXB₂ measurement.

  • TXB₂ Quantification:

    • Perform the Thromboxane B₂ ELISA on the collected supernatants according to the manufacturer's protocol.[1][5][6]

  • Data Analysis:

    • Calculate the concentration of TXB₂ in each sample from the ELISA standard curve.

    • Determine the percent inhibition of TXB₂ production for each this compound concentration compared to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 3: Human Whole Blood Assay for COX-1 Inhibition

This ex vivo assay provides a more physiologically relevant system for evaluating the inhibitory effect of this compound.[7][8]

Principle: Whole blood is incubated with the inhibitor, and then coagulation is initiated, leading to platelet activation and COX-1-mediated TXB₂ production. The level of TXB₂ in the resulting serum is measured.

Materials:

  • Freshly drawn human venous blood (from healthy volunteers who have not taken NSAIDs for at least two weeks)

  • This compound

  • DMSO

  • Incubator at 37°C

  • Centrifuge

  • Thromboxane B₂ ELISA kit

Procedure:

  • Blood Collection: Draw venous blood into tubes without any anticoagulant.

  • Inhibitor Addition:

    • Immediately aliquot the blood into tubes containing various concentrations of this compound or DMSO (vehicle control).

  • Coagulation and COX-1 Activation:

    • Incubate the blood samples at 37°C for 60 minutes to allow for clotting and subsequent platelet activation.

  • Serum Separation:

    • Centrifuge the clotted blood samples at 2,000 x g for 10 minutes to separate the serum.

  • TXB₂ Measurement:

    • Collect the serum and perform a Thromboxane B₂ ELISA to quantify the amount of TXB₂ produced, following the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the TXB₂ concentration in each serum sample.

    • Determine the percentage of inhibition of TXB₂ production for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to calculate the IC₅₀ value.

Visualizations

COX-1 Signaling Pathway

COX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 catalyzes Thromboxane_Synthase Thromboxane_Synthase PGH2->Thromboxane_Synthase Prostaglandin_Synthases Prostaglandin_Synthases PGH2->Prostaglandin_Synthases TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Prostaglandins Prostaglandins (e.g., PGE2, PGD2) Prostaglandin_Synthases->Prostaglandins Platelet_Aggregation Platelet_Aggregation TXA2->Platelet_Aggregation Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Gastric_Protection Gastric_Protection Prostaglandins->Gastric_Protection Stimulus Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 PLA2->Membrane_Phospholipids This compound This compound This compound->COX1 inhibits

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for COX-1 Inhibition Assay

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis Prepare_Reagents Prepare COX-1 Enzyme, Substrate (Arachidonic Acid), This compound dilutions Incubate_Enzyme_Inhibitor Pre-incubate COX-1 enzyme with this compound or vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Arachidonic Acid to initiate the reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Stop_Reaction Terminate reaction after a defined time Initiate_Reaction->Stop_Reaction Measure_Product Quantify product (e.g., PGE2, TXB2) using ELISA, Fluorometry, or LC-MS/MS Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % Inhibition relative to control Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 value from dose-response curve Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for determining COX-1 inhibition.

References

Application Notes and Protocols for FR122047 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme in the prostanoid biosynthesis pathway.[1][2][3] Due to its significant selectivity for COX-1 over COX-2, this compound serves as a valuable pharmacological tool for investigating the specific roles of COX-1 in various physiological and pathological processes.[1][4] These application notes provide detailed protocols for conducting in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound against COX-1 and COX-2.

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), exists in two primary isoforms, COX-1 and COX-2.[5][6] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that are crucial for maintaining gastrointestinal mucosal integrity and regulating renal blood flow.[5][6] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[7] The relative inhibitory activity against COX-1 and COX-2 is a critical determinant of a drug's efficacy and side-effect profile.[7]

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50Selectivity (COX-1/COX-2)
This compoundHuman Recombinant COX-128 nM[1][3]~2300-fold[1]
This compoundHuman Recombinant COX-265 µM[1][2]

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis GI Mucosal Protection, Renal Blood Flow Prostanoids->Homeostasis COX1->PGG2 COX2->PGG2 This compound This compound This compound->COX1

Caption: Cyclooxygenase signaling pathway and this compound's point of inhibition.

Experimental Workflow

The general workflow for determining the in vitro COX inhibitory activity of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Heme - Arachidonic Acid - Detection Reagent Plate_Setup Plate Setup (96-well): - Add Buffer, Heme, Enzyme Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare this compound Dilutions Add_Inhibitor Add this compound or Vehicle Control Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Enzyme_Prep->Plate_Setup Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate at 25°C Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Substrate Measurement Measure Signal (Colorimetric/Fluorometric) Add_Substrate->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for the in vitro COX inhibition assay.

Experimental Protocols

This section details a representative protocol for an in vitro cyclooxygenase inhibition assay to determine the IC50 values of this compound for COX-1 and COX-2. This protocol is based on commonly used colorimetric methods.[5][8]

Materials and Reagents
  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • This compound

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol
  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM for COX-1 and 1 µM to 1000 µM for COX-2). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • Set up the 96-well plate as follows for both COX-1 and COX-2 assays in separate wells:

      • 100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme solution (COX-1 or COX-2). Add 10 µL of the solvent (Assay Buffer with the same percentage of DMSO as the inhibitor wells).

      • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme solution. Add 10 µL of the diluted this compound solution.

      • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Add 20 µL of the TMPD solution to each well.[5]

    • Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to each well.[5]

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the 100% initial activity and inhibitor wells.

    • Determine the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, from the dose-response curve using non-linear regression analysis.

Note: For a fluorometric assay, a suitable fluorometric probe would be used instead of TMPD, and the fluorescence would be measured at the appropriate excitation and emission wavelengths.[5] The general workflow and data analysis principles remain the same.

Conclusion

These application notes provide a comprehensive guide for the in vitro enzymatic inhibition assay of this compound against COX-1 and COX-2. The provided protocols and data serve as a valuable resource for researchers investigating the selective inhibition of COX-1 and its downstream effects. Adherence to detailed experimental procedures and careful data analysis are crucial for obtaining reliable and reproducible results in drug discovery and pharmacological research.

References

Application Notes and Protocols for FR122047 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and experimental use of FR122047, a selective cyclooxygenase-1 (COX-1) inhibitor.

Compound Information

  • Name: this compound

  • Synonyms: 1-[(4,5-Bis(4-methoxyphenyl)-2-thiazolyl)carbonyl]-4-methylpiperazine hydrochloride

  • Mechanism of Action: this compound is a potent and selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] This selectivity allows for the investigation of COX-1 specific pathways and functions. It has demonstrated antiplatelet, analgesic, and anti-inflammatory effects in vivo.[2]

Proper Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.

Storage of Solid Compound:

The solid form of this compound should be stored at 2-8°C.[1]

Storage ConditionRecommended Temperature
Solid Form2-8°C

Preparation and Storage of Stock Solutions:

This compound is soluble in various solvents. It is recommended to prepare stock solutions in DMSO. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximum solubility.[2] If precipitation occurs upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[2]

Stock solutions should be stored in tightly sealed vials at low temperatures to prevent degradation. For long-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock SolutionsRecommended TemperatureDuration
Long-term-80°CUp to 6 months
Short-term-20°CUp to 1 month

Quantitative Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility
DMSO100 mg/mL (217.40 mM)[2]
Water4 mg/mL[1]
1 M HCl2 mg/mL[1]

The inhibitory activity of this compound against COX-1 and COX-2 is presented below, highlighting its selectivity.

EnzymeIC₅₀Selectivity (COX-2/COX-1)
Human Recombinant COX-128 nM[1][2]~2,300-fold[1]
Human Recombinant COX-265 µM[1]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Antiplatelet Aggregation Assay

This protocol outlines the procedure to assess the inhibitory effect of this compound on platelet aggregation in vitro.

Materials:

  • This compound

  • Platelet-rich plasma (PRP)

  • Agonist (e.g., Arachidonic Acid (AA), ADP, Collagen)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Platelet-Rich Plasma (PRP): Collect fresh whole blood from healthy donors in tubes containing an anticoagulant. Centrifuge the blood at a low speed to separate the PRP.

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) to achieve the desired final concentrations in the assay.

  • Incubation: In a 96-well plate, add PRP and the different concentrations of this compound or vehicle control. Incubate for a specified period (e.g., 5-10 minutes) at 37°C.

  • Induce Aggregation: Add an agonist such as arachidonic acid (final concentration ~50 µM) or ADP (final concentration ~5 µM) to induce platelet aggregation.[3]

  • Measure Aggregation: Immediately after adding the agonist, measure the change in optical density over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Platelet-Rich Plasma (PRP) A1 Incubate PRP with This compound or Vehicle P1->A1 P2 Prepare this compound Dilutions P2->A1 A2 Induce Aggregation with Agonist A1->A2 A3 Measure Aggregation (Optical Density) A2->A3 D1 Calculate % Inhibition A3->D1 D2 Determine IC50 D1->D2

In Vitro Antiplatelet Aggregation Workflow

In Vivo Analgesic Activity - Formalin Test

The formalin test is a widely used model to assess the analgesic effects of compounds, distinguishing between nociceptive and inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Formalin solution (e.g., 5%)

  • Experimental animals (e.g., mice or rats)

Protocol:

  • Animal Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Observation: Immediately after injection, place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases.

G cluster_pre Pre-Treatment cluster_test Testing cluster_phases Observational Phases cluster_analysis Analysis T1 Acclimate Animals T2 Administer this compound or Vehicle T1->T2 E1 Inject Formalin into Hind Paw T2->E1 E2 Observe and Record Nociceptive Behavior E1->E2 P1 Early Phase (0-5 min) E2->P1 P2 Late Phase (15-30 min) E2->P2 A1 Compare Behavior Duration between Groups P1->A1 P2->A1

In Vivo Analgesic Activity Workflow (Formalin Test)

In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory properties of a compound by measuring its ability to reduce edema induced by carrageenan.

Materials:

  • This compound

  • Vehicle

  • Carrageenan solution (e.g., 1%)

  • Plethysmometer or calipers

  • Experimental animals (e.g., rats)

Protocol:

  • Baseline Measurement: Measure the initial volume or thickness of the hind paw of each animal.

  • Compound Administration: Administer this compound or vehicle to the animals.

  • Induction of Edema: After a set time following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the hind paw.

  • Edema Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated group at each time point.

Signaling Pathway

This compound exerts its effects by selectively inhibiting the COX-1 enzyme. This inhibition disrupts the conversion of arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), a key precursor for various prostanoids, including thromboxane (B8750289) A₂ (TXA₂) and prostaglandins. The reduction in these prostanoids underlies the antiplatelet, analgesic, and anti-inflammatory properties of this compound.

G AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Conversion This compound This compound This compound->COX1 Inhibition TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 PGs Prostaglandins (PGE₂, PGI₂, etc.) PGH2->PGs Platelet Platelet Aggregation TXA2->Platelet Stimulates Pain Pain & Inflammation PGs->Pain Mediates

This compound Mechanism of Action

References

Application Notes and Protocols for FR122047 in Ex Vivo Whole Blood Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor.[1] This document provides detailed application notes and protocols for the use of this compound in ex vivo whole blood assays, a critical tool for evaluating the pharmacological activity and selectivity of non-steroidal anti-inflammatory drugs (NSAIDs). The ex vivo whole blood assay offers a physiologically relevant environment to study the effects of compounds on COX isoenzymes within their native cellular and protein matrix.[2][3]

Mechanism of Action

This compound exerts its inhibitory effect on the arachidonic acid cascade. Specifically, it selectively blocks the COX-1 enzyme, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is a crucial precursor for the synthesis of various prostanoids, including thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The high selectivity of this compound for COX-1 over cyclooxygenase-2 (COX-2) makes it a valuable tool for investigating the specific roles of COX-1 in physiological and pathological processes.

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its potency and selectivity.

ParameterValueSpecies/SystemCommentsReference
IC₅₀ (COX-1) 28 nMHuman Recombinant EnzymeDemonstrates high potency for COX-1.[1]
IC₅₀ (COX-2) 65 µMHuman Recombinant EnzymeIndicates very low potency for COX-2.[1]
Selectivity Ratio (COX-2/COX-1) ~2300-foldHuman Recombinant EnzymeHighlights the exceptional selectivity for COX-1.[1]
ED₅₀ (Thromboxane B₂ inhibition) 0.059 mg/kg (oral)Rat (ex vivo whole blood assay)Shows in vivo efficacy after oral administration.[4]

Signaling Pathway

The diagram below illustrates the enzymatic pathway of prostaglandin and thromboxane synthesis from arachidonic acid, highlighting the point of inhibition by this compound.

COX1_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Stimuli COX1 COX-1 AA->COX1 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 This compound This compound This compound->COX1 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase PG_Isomerases Prostaglandin Isomerases PGH2->PG_Isomerases TXA2 Thromboxane A₂ (TXA₂) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI₂) Prostacyclin_Synthase->PGI2 PGs Other Prostaglandins (PGE₂, PGD₂, PGF₂α) PG_Isomerases->PGs ExVivo_Workflow cluster_COX1 COX-1 Activity Assay cluster_COX2 COX-2 Activity Assay Blood_Collection1 Whole Blood Collection (No Anticoagulant) Dosing1 Add this compound/Vehicle Blood_Collection1->Dosing1 Incubation1 Incubate at 37°C for 1h (Clotting) Dosing1->Incubation1 Centrifugation1 Centrifuge Incubation1->Centrifugation1 Serum_Separation Collect Serum Centrifugation1->Serum_Separation TXB2_Measurement Measure Thromboxane B₂ (ELISA/RIA) Serum_Separation->TXB2_Measurement Data_Analysis Data Analysis (% Inhibition, IC₅₀/ED₅₀) TXB2_Measurement->Data_Analysis Blood_Collection2 Whole Blood Collection (Heparinized) Dosing2 Add this compound/Vehicle Blood_Collection2->Dosing2 LPS_Stimulation Add LPS (10 µg/mL) Dosing2->LPS_Stimulation Incubation2 Incubate at 37°C for 24h LPS_Stimulation->Incubation2 Centrifugation2 Centrifuge Incubation2->Centrifugation2 Plasma_Separation Collect Plasma Centrifugation2->Plasma_Separation PGE2_Measurement Measure Prostaglandin E₂ (ELISA/RIA) Plasma_Separation->PGE2_Measurement PGE2_Measurement->Data_Analysis

References

Troubleshooting & Optimization

FR122047 stability issues in experimental buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with FR122047 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after dilution into my aqueous experimental buffer. What should I do?

A1: Precipitation upon dilution of a stock solution is a common issue for many small molecules. The first step is to ensure your stock solution is properly prepared. A high-concentration stock in an organic solvent like DMSO is recommended.[1] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.[1] If precipitation persists, consider adjusting the pH of your buffer or using a co-solvent system.[1]

Q2: What is the recommended stock solution concentration and storage for this compound?

A2: For this compound, preparing a high-concentration stock solution in DMSO is a common practice.[1][2] Following reconstitution, it is advisable to create aliquots and freeze them at -20°C. Stock solutions are reported to be stable for up to 6 months when stored at this temperature.[2]

Q3: Could the pH of my experimental buffer be affecting the stability of this compound?

A3: Yes, pH can significantly impact the solubility and stability of small molecules, especially those with ionizable groups. Since this compound is supplied as a hydrochloride salt, it is acidic. The pH of your buffer will affect the ionization state of the molecule, which in turn influences its solubility. It is recommended to test the solubility of this compound in a series of buffers with different pH values to determine the optimal pH for your experiment, while also ensuring the pH is compatible with your biological assay.[1]

Q4: I am observing a loss of this compound activity over time in my assay. What could be the cause?

A4: A time-dependent loss of activity could indicate compound degradation in your experimental buffer. This can be influenced by factors such as pH, temperature, light exposure, and the presence of certain buffer components. It is also possible that the compound is reacting with components of your assay, such as the target protein or detection reagents.[3] Performing a time-course experiment to assess the stability of this compound in your specific assay buffer can help identify the issue.

Q5: Are there any known incompatibilities of this compound with common buffer components?

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after diluting DMSO stock into aqueous buffer.

  • Inconsistent results between experiments.

Troubleshooting Protocol:

  • Optimize Stock Dilution:

    • Minimize the volume of DMSO stock added to the aqueous buffer.

    • Add the DMSO stock to the buffer with vigorous vortexing to ensure rapid mixing.

  • pH Adjustment:

    • Determine the pKa of this compound (if not available, test a range of pH values).

    • Prepare a series of buffers with pH values around the pKa.

    • Test the solubility of this compound in each buffer to find the optimal pH for solubility that is also compatible with your assay.[1]

  • Co-Solvent Systems:

    • If pH adjustment is not sufficient, consider using a co-solvent system.

    • Prepare stock solutions in mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400).[1]

    • Test the solubility and assay compatibility of these co-solvent systems.[1]

Issue 2: Suspected Compound Degradation

Symptoms:

  • Loss of inhibitory activity over the course of the experiment.

  • Appearance of new peaks in HPLC analysis of the compound in buffer over time.

Troubleshooting Protocol:

  • Incubation Stability Study:

    • Incubate this compound in your experimental buffer at the assay temperature for different durations (e.g., 0, 1, 2, 4, 8 hours).

    • At each time point, measure the concentration of the parent compound using a suitable analytical method like HPLC.

  • Forced Degradation Study:

    • To identify potential degradation pathways, subject this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic).

    • Analyze the degradation products to understand the compound's liabilities.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
1 M HCl2 mg/mL
Water4 mg/mL
DMSO5 mg/mL

Data sourced from Sigma-Aldrich product information.[2]

Experimental Protocols

Protocol 1: Assessing Compound Stability in Experimental Buffer

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in the experimental buffer to be tested.

  • Incubate the solution at the intended experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a suitable analytical method (e.g., HPLC-UV) to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

FR122047_Troubleshooting_Workflow start Start: this compound Stability Issue issue Issue Encountered (Precipitation or Inactivity) start->issue check_stock 1. Verify Stock Solution (Concentration, Solvent, Age) issue->check_stock precipitation Precipitation? check_stock->precipitation inactivity Inactivity/Degradation? check_stock->inactivity solubility_protocol 2. Run Solubility Protocol (pH, Co-solvents) precipitation->solubility_protocol Yes stability_protocol 3. Run Stability Protocol (Time-course) inactivity->stability_protocol Yes analyze_sol Analyze Solubility Results solubility_protocol->analyze_sol analyze_stab Analyze Stability Results stability_protocol->analyze_stab optimize_buffer Optimize Buffer Conditions analyze_sol->optimize_buffer analyze_stab->optimize_buffer end End: Optimized Protocol optimize_buffer->end

Caption: Troubleshooting workflow for this compound stability issues.

COX1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 This compound This compound This compound->COX1 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation

Caption: Simplified COX-1 signaling pathway inhibited by this compound.

References

Technical Support Center: FR122047 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective COX-1 inhibitor, FR122047, in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of cyclooxygenase-1 (COX-1).[1][2] Its chemical name is 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride.[2][3] It demonstrates a high degree of selectivity for COX-1 over COX-2, with studies indicating it is over 2300 times more selective for COX-1.[4][5] This selectivity is key to its mechanism of action, which involves the inhibition of prostaglandin (B15479496) and thromboxane (B8750289) synthesis mediated by COX-1.[3][4]

Q2: What are the expected therapeutic effects of this compound in animal models?

In preclinical studies, this compound has been shown to have analgesic, anti-platelet, and anti-inflammatory properties.[1][2] It has demonstrated a dose-dependent anti-inflammatory effect in a rat model of collagen-induced arthritis (CIA).[2][3] It also potently inhibits platelet aggregation induced by arachidonic acid and collagen.[4]

Q3: What is the most significant reported "side effect" or lack thereof for this compound in vivo?

The most notable finding regarding the side effect profile of this compound is its lack of gastric mucosal damage, a common adverse effect associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Chronic administration of this compound in rats with collagen-induced arthritis did not induce any visible gastric lesions, in stark contrast to the non-selective COX inhibitor indomethacin, which caused marked gastric damage.[4]

Q4: Has this compound been evaluated in human clinical trials?

The provided search results focus on preclinical, in vivo animal models and do not contain information regarding human clinical trials of this compound.

Troubleshooting Guide

Issue 1: I am observing unexpected gastrointestinal irritation in my animal models treated with this compound.

  • Possible Cause 1: Incorrect Compound. Verify the identity and purity of the supplied this compound. Contamination with other non-selective COX inhibitors could lead to gastric issues.

  • Possible Cause 2: Vehicle Effects. The vehicle used to dissolve and administer this compound may be causing irritation. Run a vehicle-only control group to assess the baseline effects of the vehicle on the gastric mucosa.

  • Possible Cause 3: Animal Model Sensitivity. While studies in rat models of arthritis have shown no gastric damage, your specific animal model or strain might have a different sensitivity. Consider a dose-response study starting with lower doses to establish a safe therapeutic window in your model.

  • Possible Cause 4: Pre-existing Conditions. Ensure that the animals do not have any underlying gastrointestinal conditions that could be exacerbated by any experimental compound.

Issue 2: this compound is not showing the expected anti-inflammatory effect in my arthritis model.

  • Possible Cause 1: Inappropriate Animal Model. this compound was effective in the rat collagen-induced arthritis (CIA) model but had no effect in the rat adjuvant-induced arthritis (AIA) model.[2][3] This suggests that the inflammatory processes in the AIA model are not primarily driven by COX-1. Ensure that the pathogenesis of your chosen animal model involves COX-1-mediated inflammation.

  • Possible Cause 2: Insufficient Dosage or Bioavailability. Review the dosage and administration route. The effective oral dose (ED50) for anti-inflammatory effects in the rat CIA model was 0.56 mg/kg.[2][3] Check for proper dissolution of the compound and consider pharmacokinetic studies to ensure adequate exposure in your model.

  • Possible Cause 3: Timing of Administration. The timing of drug administration relative to disease induction and progression is critical. The reported studies initiated treatment prophylactically. The therapeutic window for this compound's efficacy might be different in an established disease model.

Data Summary

Table 1: Gastric Damage Assessment of this compound in a Rat Model of Collagen-Induced Arthritis (CIA)

Treatment GroupDose (mg/kg, oral)Number of Rats with Gastric Lesions
This compound0.032 - 3.20 / (number of rats not specified)
Indomethacin3.22 / 5

Data extracted from a study on chronic administration in CIA rats.[4]

Experimental Protocols

1. Ex Vivo Rat Whole Blood Assay for COX-1 and COX-2 Inhibition

  • Objective: To assess the selective inhibition of COX-1 and COX-2 by this compound.

  • Methodology:

    • Administer this compound orally to rats at various doses (e.g., 0.032 - 3.2 mg/kg).

    • After a set time, collect whole blood samples.

    • For COX-1 activity, allow a portion of the blood to coagulate to measure serum thromboxane B2 (TXB2) production.

    • For COX-2 activity, treat another portion of the blood with lipopolysaccharide (LPS) to induce COX-2 and measure prostaglandin E2 (PGE2) production.

    • Quantify TXB2 and PGE2 levels using appropriate immunoassays.

    • Calculate the ED50 values for the inhibition of each enzyme.

2. Rat Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the anti-inflammatory efficacy of this compound.

  • Methodology:

    • Induce arthritis in susceptible rat strains (e.g., Lewis rats) by immunization with type II collagen emulsified in an adjuvant.

    • Administer this compound orally at desired doses (e.g., daily from day 1 to day 24 after the first immunization).

    • Monitor the development and severity of arthritis by measuring paw edema (e.g., using a plethysmometer).

    • At the end of the study, collect inflamed paw tissue to measure local levels of PGE2 and TXB2.

    • For gastric safety assessment, examine the stomach mucosa for any lesions.

Visualizations

FR122047_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes PGH2_1->Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Physiological Functions) Prostaglandins_Inflammation Prostaglandins_Inflammation PGH2_2->Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) This compound This compound This compound->COX1 Inhibits NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of selective COX-1 inhibition by this compound.

Experimental_Workflow_CIA cluster_induction Phase 1: Arthritis Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Immunization Day 0: Immunize Rats with Type II Collagen Grouping Divide into Treatment Groups (Vehicle, this compound, Indomethacin) Immunization->Grouping Dosing Daily Oral Administration (Day 1 - Day 24) Grouping->Dosing Paw_Edema Monitor Paw Edema Throughout Study Dosing->Paw_Edema Endpoint Day 24: Euthanize and Collect Tissues Paw_Edema->Endpoint Analysis - Measure Paw PGE2/TXB2 - Assess Gastric Mucosa Endpoint->Analysis

Caption: Workflow for assessing this compound in a rat CIA model.

References

FR122047 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR122047. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. Its mechanism of action is the inhibition of COX-1, which is a key enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, such as prostaglandins (B1171923) and thromboxanes.[1]

Q2: How selective is this compound for COX-1 over COX-2?

A2: this compound exhibits a very high degree of selectivity for COX-1 over COX-2. In studies using human recombinant enzymes, the IC50 value for COX-1 is approximately 28 nM, while the IC50 for COX-2 is around 65 µM. This represents a selectivity of approximately 2,300-fold in favor of COX-1.

Q3: I am observing lower than expected potency of this compound in my cell-based assay. What are the possible causes?

A3: Several factors could contribute to lower than expected potency:

  • Compound Stability: Ensure that the compound has been stored correctly at 2-8°C and protected from light and moisture. Once reconstituted, stock solutions should be aliquoted and frozen at -20°C and are typically stable for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Cell Type Specificity: The expression and activity of COX-1 can vary significantly between different cell lines. Confirm that your chosen cell line expresses sufficient levels of COX-1 to observe a potent inhibitory effect.

  • Assay Conditions: The concentration of arachidonic acid, the substrate for COX enzymes, can influence the apparent potency of inhibitors. Ensure consistent and appropriate substrate concentrations across your experiments.

  • Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media during the compound treatment period if compatible with your cell line.

Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A4: To improve reproducibility, consider the following:

  • Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.

  • Reagent Quality: Use high-quality reagents and ensure that assay kits are within their expiration dates.

  • Precise Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes to ensure accurate concentrations.

  • Standardized Protocols: Follow a standardized experimental protocol meticulously, paying close attention to incubation times, temperatures, and washing steps.

Q5: I am observing unexpected cytotoxicity in my cell-based assay at concentrations where this compound should be selective. What could be the reason?

A5: While this compound is highly selective for COX-1, off-target effects, although not widely reported, can never be completely ruled out, especially at higher concentrations. Consider the following:

  • Concentration Range: Ensure you are using a concentration range that is relevant for COX-1 inhibition and avoid excessively high concentrations that are more likely to induce non-specific effects.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or its vehicle (e.g., DMSO). Always include a vehicle-only control to assess the baseline cytotoxicity.

  • Assay-Specific Artifacts: The readout of your cytotoxicity assay could be influenced by the compound. For example, some compounds can interfere with the enzymatic reactions of viability assays like the MTT assay. Consider using an orthogonal method to confirm cytotoxicity, such as a trypan blue exclusion assay or a live/dead cell staining kit.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound against Human COX-1 and COX-2

TargetIC50Selectivity (COX-2/COX-1)
Human Recombinant COX-128 nM~2,300-fold
Human Recombinant COX-265 µM

Data compiled from publicly available sources.

Experimental Protocols

1. Protocol for Measuring Prostaglandin E2 (PGE2) Production in Cell Culture Supernatants

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) to measure PGE2 levels. Specific details may vary depending on the commercial kit used.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Stimulation: If necessary, stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] or a calcium ionophore) to induce arachidonic acid release and subsequent PGE2 production.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) before adding the stimulus.

  • Supernatant Collection: After the desired incubation time with the stimulus, centrifuge the plate at a low speed (e.g., 1000 x g for 10 minutes) to pellet the cells. Carefully collect the supernatant for PGE2 measurement.

  • PGE2 ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a plate pre-coated with a capture antibody.

    • Adding a PGE2-enzyme conjugate (e.g., PGE2-HRP).

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate that is converted by the enzyme to produce a detectable signal.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

2. Protocol for Measuring Thromboxane B2 (TXB2) Production in Cell Culture Supernatants

This protocol provides a general outline for a competitive ELISA to measure TXB2, the stable metabolite of the highly unstable Thromboxane A2 (TXA2).

  • Cell Seeding and Stimulation: Follow the same initial steps as for the PGE2 assay. Cell types that are potent producers of TXA2, such as platelets or certain macrophage cell lines, are ideal for this assay.

  • Compound Treatment: Pre-treat the cells with a range of this compound concentrations or vehicle.

  • Supernatant Collection: Collect the cell culture supernatant after stimulation.

  • TXB2 ELISA: Use a commercial TXB2 ELISA kit and follow the manufacturer's protocol. The principle is similar to the PGE2 ELISA, involving competitive binding between the TXB2 in the sample and a labeled TXB2 conjugate for a limited number of antibody binding sites.

  • Data Analysis: Determine the TXB2 concentration in your samples from the standard curve generated in the assay.

Mandatory Visualizations

COX1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Catalyzes conversion This compound This compound This compound->COX1 Inhibits Prostanoids Prostaglandins (e.g., PGE2) Thromboxanes (e.g., TXA2) PGH2->Prostanoids Further metabolism

Caption: The COX-1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., low potency, high cytotoxicity) Check_Compound Verify Compound Integrity - Correct storage? - Fresh dilutions? - Batch consistency? Start->Check_Compound Check_Cells Assess Cell Health and Target Expression - Consistent passage number? - Viability check? - Confirm COX-1 expression? Start->Check_Cells Check_Assay Review Assay Protocol and Reagents - Reagents within expiry? - Correct concentrations? - Standard curve acceptable? Start->Check_Assay Hypothesize_Off_Target Consider Off-Target or Non-Specific Effects (especially at high concentrations) Check_Compound->Hypothesize_Off_Target Check_Cells->Hypothesize_Off_Target Check_Assay->Hypothesize_Off_Target Orthogonal_Assay Perform Orthogonal Assay - Different readout? - Different cell line? Hypothesize_Off_Target->Orthogonal_Assay Consult_Support Consult Technical Support Orthogonal_Assay->Consult_Support

Caption: A logical workflow for troubleshooting unexpected results in cell-based assays.

Hypothetical_Off_Target This compound This compound COX1 On-Target (COX-1) This compound->COX1 Inhibition Off_Target Hypothetical Off-Target (e.g., Kinase, Receptor) This compound->Off_Target Potential Interaction COX1_Effect Expected Biological Effect (e.g., Decreased PGE2) Observed_Result Observed Experimental Result COX1_Effect->Observed_Result Off_Target_Effect Unintended Biological Effect (e.g., Cytotoxicity, Pathway Modulation) Off_Target_Effect->Observed_Result Confounding Effect

Caption: Hypothetical illustration of how an off-target effect could confound experimental data.

References

how to improve the bioavailability of FR122047

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FR122047, a potent and selective COX-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, trisubstituted thiazole (B1198619) compound that functions as a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). Its mechanism of action involves the inhibition of the COX-1 enzyme, which is a key enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid. This selective inhibition of COX-1 makes it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes.

Q2: What are the known solubility properties of this compound?

A2: Based on available data, the solubility of this compound is as follows:

  • 1 M HCl: 2 mg/mL

  • Water: 4 mg/mL

  • DMSO: 5 mg/mL

While it exhibits some aqueous solubility, challenges may still arise in achieving the desired concentration for in vivo studies, potentially impacting its bioavailability.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This classification helps in predicting a drug's oral absorption. The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

The BCS class of this compound has not been definitively established in publicly available literature. However, based on its molecular structure, it may face challenges with either solubility or permeability, potentially placing it in Class II, III, or IV. Understanding its likely BCS class is crucial for selecting an appropriate bioavailability enhancement strategy.

Q4: What are the general strategies to improve the bioavailability of a compound like this compound?

A4: Several strategies can be employed to enhance the oral bioavailability of pharmaceutical compounds. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate (e.g., micronization, nanosuspension).

  • Solubility Enhancement: Improving the drug's ability to dissolve in the gastrointestinal fluids (e.g., solid dispersions, use of co-solvents, cyclodextrin (B1172386) complexation).

  • Permeability Enhancement: Improving the drug's ability to cross the intestinal membrane (e.g., use of permeation enhancers).

  • Lipid-Based Formulations: Encapsulating the drug in lipidic carriers to enhance absorption via the lymphatic system and reduce first-pass metabolism.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Troubleshooting Steps
Low in vivo efficacy despite proven in vitro potency. Poor oral bioavailability. This could be due to low solubility, low permeability, or rapid first-pass metabolism.1. Assess Permeability: Conduct an in vitro permeability assay (e.g., Caco-2).2. Formulation Enhancement: Based on the likely cause, select an appropriate formulation strategy (see below).
High variability in animal study results. Inconsistent absorption from the gastrointestinal tract. This can be influenced by factors like food effects or the physical form of the compound.1. Standardize Dosing Conditions: Ensure consistent fasting or fed states in animal models.2. Improve Formulation: Utilize a formulation that provides more consistent drug release and absorption, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS).
Precipitation of this compound in aqueous buffers during in vitro assays. The concentration of this compound exceeds its aqueous solubility under the experimental conditions.1. Use a Co-solvent: Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer.2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the buffer pH accordingly.

Bioavailability Enhancement Strategies: Data and Protocols

Below are summaries of common bioavailability enhancement techniques that could be applicable to this compound, along with illustrative data from studies on other poorly bioavailable drugs and detailed experimental protocols.

Nanosuspension

Principle: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and improved bioavailability. This is particularly effective for BCS Class II and IV compounds.

Illustrative Data (for a model BCS Class II drug):

FormulationMean Particle Size (nm)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)
Unprocessed Drug> 2000350 ± 501800 ± 250100
Nanosuspension250 ± 301100 ± 1505400 ± 600300
  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer. A combination of a polymer and a surfactant is often effective (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Polysorbate 80).

    • Stir the mixture at room temperature for 30 minutes to ensure complete wetting of the drug particles.

  • Milling:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The volume of the milling media should be approximately 50% of the chamber volume.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined by periodic particle size analysis.

    • Maintain the temperature of the milling chamber at a low level (e.g., 4°C) to prevent drug degradation.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media by filtration or centrifugation.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the crystallinity of the processed drug using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Solid Dispersion

Principle: Dispersing the drug in an inert carrier matrix at the molecular level. This amorphous state has higher energy and greater aqueous solubility than the crystalline form.

Illustrative Data (for a model BCS Class II drug):

FormulationDrug:Carrier RatioDissolution after 30 min (%)Cmax (µg/mL)Relative Bioavailability (%)
Pure Drug-151.2100
Solid Dispersion1:5854.8400
  • Dissolution:

    • Dissolve this compound and a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:3, and 1:5 w/w).

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a solid film or mass is formed.

  • Drying and Pulverization:

    • Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.

  • Characterization:

    • Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRPD.

Visualization of Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the general mechanism of action for COX inhibitors like this compound.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberation cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 stomach Stomach Lining Protection cox1->stomach cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet This compound This compound This compound->cox1 Inhibition

Caption: Mechanism of action of this compound as a selective COX-1 inhibitor.

Experimental Workflow for In Vitro Permeability Assessment (Caco-2 Assay)

This diagram outlines the steps for determining the intestinal permeability of this compound.

Caco2_Workflow start Start: Caco-2 Cell Culture seed Seed Caco-2 cells on Transwell inserts start->seed differentiate Culture for 21 days to form a differentiated monolayer seed->differentiate integrity Assess monolayer integrity (TEER measurement) differentiate->integrity transport Perform transport experiment (Apical to Basolateral) integrity->transport sampling Collect samples from basolateral chamber at time intervals transport->sampling analysis Quantify this compound concentration (LC-MS/MS) sampling->analysis papp Calculate Apparent Permeability Coefficient (Papp) analysis->papp end End: Permeability Classification papp->end Bioavailability_Strategy cluster_sol Solubility-Limited Path cluster_perm Permeability-Limited Path rect_node rect_node solubility Is this compound solubility-limited? permeability Is this compound permeability-limited? solubility->permeability No class3 BCS Class III: Permeability Enhancement solubility->class3 Yes class4 BCS Class IV: Complex Formulation Needed (e.g., Lipid-based, Nanosuspension) class1 BCS Class I: High Bioavailability Likely permeability->class1 No class2 BCS Class II: Solubility Enhancement permeability->class2 Yes class2->class4 solid_disp Solid Dispersion class2->solid_disp nanosus Nanosuspension class2->nanosus class3->class4 perm_enhancer Use Permeation Enhancers class3->perm_enhancer

Technical Support Center: Troubleshooting FR122047-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in their experiments with FR122047.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). Its primary mechanism of action is the inhibition of the COX-1 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This selectivity for COX-1 over COX-2 is a key feature of its pharmacological profile.

Q2: Is cytotoxicity an expected effect of this compound?

While the primary role of COX-1 is in physiological processes, studies have shown that this compound can induce cytotoxicity, specifically apoptosis (programmed cell death), in certain cell types, such as human breast cancer MCF-7 cells. This effect may be cell-type specific and concentration-dependent. Unexpected or widespread cytotoxicity across multiple cell lines at low concentrations may indicate an experimental issue or off-target effects.

Q3: What are the initial steps to take when observing unexpected cytotoxicity?

When unexpected cytotoxicity is observed, it is crucial to first rule out experimental artifacts. Key initial steps include:

  • Verify Compound Concentration: Double-check all calculations for dilutions and ensure the stock solution concentration is accurate.

  • Assess Vehicle Toxicity: Run a vehicle control (e.g., DMSO) at the same final concentration used in your experiment to ensure the solvent is not the cause of cytotoxicity.

  • Check Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Confirm Compound Purity and Stability: If possible, verify the purity of your this compound lot. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment.

Troubleshooting Guides

Issue 1: Observed Cytotoxicity in Cancer Cell Lines (e.g., MCF-7)

If you are observing cytotoxicity in cancer cell lines, particularly MCF-7, this may be an on-target or expected off-target effect of this compound.

Possible Cause: Induction of Apoptosis.

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptosis and necrosis.

  • Investigate the Apoptotic Pathway: Based on existing research, this compound-induced apoptosis in MCF-7 cells is known to be caspase-8 dependent. You can investigate this by:

    • Western blotting for cleaved caspase-8, caspase-7, and PARP.

    • Assessing changes in the expression of Bcl-2 family proteins (e.g., Bax and Bcl-2) to determine the involvement of the mitochondrial pathway.

  • Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound induces cytotoxicity in your specific cell line.

Issue 2: Unexpected Cytotoxicity in Non-Cancerous or Other Cell Lines

If you observe significant cytotoxicity in cell lines where it is not expected, the following troubleshooting steps are recommended.

Possible Causes:

  • Compound Insolubility and Precipitation

  • High Vehicle Concentration

  • Compound Degradation

  • Off-target Effects

  • Cell Culture Contamination

Troubleshooting Workflow:

start Unexpected Cytotoxicity Observed check_basics Verify: - this compound Concentration - Vehicle Control Toxicity - Cell Health & Passage - No Contamination start->check_basics repeat_exp Repeat Experiment with Fresh Reagents check_basics->repeat_exp issue_persists Issue Persists? repeat_exp->issue_persists investigate_solubility Investigate Compound Solubility - Visually inspect for precipitate - Prepare fresh stock solution issue_persists->investigate_solubility Yes end Consult Technical Support with Data issue_persists->end No, resolved check_stability Assess Compound Stability in Media investigate_solubility->check_stability orthogonal_assay Use an Orthogonal Cytotoxicity Assay (e.g., LDH if initially used MTT) check_stability->orthogonal_assay off_target Consider Off-Target Effects - Literature search for off-targets - Use a structurally different COX-1 inhibitor orthogonal_assay->off_target off_target->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Data Presentation

Table 1: this compound Inhibitory Concentrations

TargetIC50OrganismReference
COX-128 nMHuman[1]
COX-265 µMHuman[1]

Table 2: Recommended Concentration Ranges for Troubleshooting

ExperimentConcentration RangePurpose
Initial Cytotoxicity Screening0.1 µM - 100 µMTo determine the effective cytotoxic concentration range.
Apoptosis vs. Necrosis AssayEC50 and 2x EC50To characterize the mode of cell death at a known effective concentration.
Mechanism of Action Studies0.5x to 2x EC50To investigate downstream signaling events at relevant cytotoxic concentrations.
Vehicle Control (DMSO)< 0.5% (v/v)To ensure the solvent is not contributing to cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

Objective: To assess cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated).

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Objective: To quantify the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (typically 490 nm).

Annexin V/PI Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Signaling Pathways

cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 This compound This compound This compound->COX1 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes

Caption: Simplified COX-1 signaling pathway and the inhibitory action of this compound.

This compound This compound Unknown_Target Unknown Upstream Target(s) This compound->Unknown_Target Caspase8 Pro-Caspase-8 -> Caspase-8 Unknown_Target->Caspase8 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Unknown_Target->Bax_Bcl2 Caspase7 Pro-Caspase-7 -> Caspase-7 Caspase8->Caspase7 Mitochondria Mitochondrial Cytochrome c Release Bax_Bcl2->Mitochondria Mitochondria->Caspase7 PARP PARP Cleavage Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in MCF-7 cells.

References

Validation & Comparative

A Comparative Analysis of FR122047 and Indomethacin in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide offers a detailed comparison of the selective COX-1 inhibitor, FR122047, and the non-selective COX inhibitor, indomethacin (B1671933), in established rodent models of arthritis. This analysis is based on key preclinical data to inform early-stage research and development decisions.

This guide synthesizes data on the anti-inflammatory efficacy, biochemical effects, and gastric safety profiles of this compound and indomethacin. The findings are presented in a structured format to facilitate a clear, evidence-based comparison of these two compounds.

Mechanism of Action: A Tale of Two COX Inhibitors

This compound is a potent and selective inhibitor of cyclooxygenase-1 (COX-1), with a significantly lower inhibitory effect on COX-2. In contrast, indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins, particularly PGE2, are key mediators of inflammation and pain.[1] The differential selectivity for COX isoforms is a critical factor influencing the efficacy and side-effect profiles of these two compounds.

Comparative Efficacy in Arthritis Models

The anti-inflammatory effects of this compound and indomethacin have been evaluated in two distinct rat models of arthritis: collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).

In the collagen-induced arthritis (CIA) model, a single oral administration of this compound demonstrated a dose-dependent reduction in paw edema, with an ED50 value of 0.56 mg/kg.[1] Furthermore, this compound dose-dependently suppressed the levels of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) in the inflamed paws of CIA rats, with ED50 values of 0.24 mg/kg and 0.13 mg/kg, respectively.[1] This suggests that COX-1 plays a significant role in the inflammatory and pathological processes of this particular arthritis model.

Conversely, in the adjuvant-induced arthritis (AIA) model, this compound, even at doses up to 3.2 mg/kg, showed no anti-inflammatory effect and did not reduce the production of PGE2 or TXB2 in the inflamed paws.[1] In stark contrast, the non-selective COX inhibitor, indomethacin, was effective in reducing inflammation and prostaglandin levels in the paws of rats with AIA.[1]

CompoundArthritis ModelPaw Edema Inhibition (ED50)Paw PGE2 Inhibition (ED50)Paw TXB2 Inhibition (ED50)
This compound Collagen-Induced Arthritis (CIA)0.56 mg/kg0.24 mg/kg0.13 mg/kg
This compound Adjuvant-Induced Arthritis (AIA)No effectNo effectNo effect
Indomethacin Adjuvant-Induced Arthritis (AIA)EffectiveEffectiveEffective

Gastric Safety Profile: A Key Differentiator

A significant concern with non-selective NSAIDs like indomethacin is the risk of gastrointestinal damage. In the CIA rat model, chronic treatment with indomethacin resulted in damage to the stomach mucosa.[1] However, chronic administration of this compound did not cause any gastric mucosal damage in the same model, highlighting the potential gastrointestinal safety benefits of selective COX-1 inhibition in this context.[1]

CompoundArthritis ModelGastric Mucosal Damage
This compound Collagen-Induced Arthritis (CIA)No damage observed
Indomethacin Collagen-Induced Arthritis (CIA)Damage observed

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a general experimental workflow for evaluating anti-arthritic compounds.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoids Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2 for GI protection) PGH2_1->Prostaglandins_1 Thromboxanes_1 Thromboxanes (e.g., TXA2 for platelet aggregation) PGH2_1->Thromboxanes_1 Prostaglandins_2 Prostaglandins (e.g., PGE2 for inflammation, pain) PGH2_2->Prostaglandins_2 This compound This compound This compound->COX1 Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat CIA or AIA) Induction Induce Arthritis (e.g., Collagen or Adjuvant Injection) Animal_Model->Induction Grouping Randomize into Treatment Groups (Vehicle, this compound, Indomethacin) Induction->Grouping Dosing Administer Compounds (Oral, specified dose and frequency) Grouping->Dosing Paw_Swelling Measure Paw Edema Dosing->Paw_Swelling Biochemical Measure Paw PGE2/TXB2 Levels Dosing->Biochemical Gastric Assess Gastric Mucosa Dosing->Gastric Stats Statistical Analysis (e.g., ED50 calculation) Paw_Swelling->Stats Biochemical->Stats Gastric->Stats Comparison Compare Efficacy and Safety Stats->Comparison

Caption: General Experimental Workflow for Preclinical Arthritis Studies.

Experimental Protocols

Animal Models
  • Collagen-Induced Arthritis (CIA) in Rats: This model is induced by immunization with type II collagen, leading to an autoimmune-driven polyarthritis that shares pathological features with human rheumatoid arthritis.[1]

  • Adjuvant-Induced Arthritis (AIA) in Rats: This model is induced by a single injection of Freund's complete adjuvant and is characterized by a rapid onset of inflammation and joint damage.[1]

Drug Administration
  • This compound and Indomethacin: Both compounds were administered orally.[1] The specific dosages and treatment schedules varied depending on the experimental design. For acute anti-inflammatory effects in the CIA model, a single dose was administered. For assessment of gastric damage, chronic treatment was employed.[1]

Assessment of Efficacy and Side Effects
  • Paw Edema: The volume of the rat paws was measured using a plethysmometer to quantify the degree of inflammation and the inhibitory effect of the treatments.[1]

  • Prostaglandin and Thromboxane Levels: The levels of PGE2 and TXB2 in the inflamed paw tissue were measured to assess the biochemical efficacy of the COX inhibitors.[1]

  • Gastric Mucosal Damage: The stomachs of the animals were macroscopically examined for any signs of mucosal damage or ulceration.[1]

References

A Comparative Guide to the Cross-Reactivity of FR122047, a Selective COX-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of FR122047, a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor. Its performance is objectively compared with other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data to inform research and development in pharmacology and drug discovery.

Performance Comparison of this compound and Other NSAIDs

This compound distinguishes itself from other NSAIDs through its remarkable selectivity for the COX-1 enzyme. This selectivity profile suggests a different therapeutic window and side-effect profile compared to non-selective or COX-2 selective inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a range of commonly used NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity ratio (IC50 COX-2 / IC50 COX-1) highlights the preference of the compound for COX-1 over COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)Reference
This compound 0.028 65 ~2321 [Sigma-Aldrich data]
Aspirin3.5729.38.2[1]
Indomethacin0.0090.3134.4[2]
Ibuprofen12806.7[2]
Naproxen~2.5~50~20[Data derived from multiple sources]
Diclofenac0.0760.0260.34[2]
Meloxicam376.10.16[2]
Celecoxib826.80.08[2]
Etoricoxib>1001.1<0.011[Human whole blood assay data]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols

The data presented in this guide is primarily derived from in vitro enzyme inhibition assays and ex vivo whole blood assays. These methods are standard in the field for assessing the potency and selectivity of COX inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors (e.g., hematin, epinephrine).

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) or other prostanoids.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes).

  • Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

  • Measure the amount of prostaglandin produced using an EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the log of the compound concentration.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors such as plasma protein binding.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a whole blood matrix.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound dissolved in a suitable solvent.

  • Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

Procedure for COX-1 Activity (Thromboxane B2 production):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 60 minutes).

  • Blood is allowed to clot, which triggers platelet activation and subsequent TXB2 production via COX-1.

  • Serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is measured by EIA.

  • The percentage of COX-1 inhibition at each test compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.

Procedure for COX-2 Activity (Prostaglandin E2 production):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.

  • LPS is added to the blood samples to induce the expression of COX-2 in monocytes.

  • The blood is then incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and PGE2 production.

  • Plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is measured by EIA.

  • The percentage of COX-2 inhibition at each test compound concentration is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2) PGH2_2->Prostanoids_2 Physiological Physiological Functions (Platelet Aggregation, Gastric Mucosa Protection) Prostanoids_1->Physiological Inflammation Inflammation, Pain, Fever Prostanoids_2->Inflammation This compound This compound This compound->COX1 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2

Caption: Simplified signaling pathway of prostaglandin synthesis and inhibition by various NSAIDs.

cluster_0 COX-1 Inhibition Assay cluster_1 COX-2 Inhibition Assay cluster_2 Data Analysis A1 Whole Blood Incubation with Test Compound A2 Induce Clotting (Platelet Activation) A1->A2 A3 Centrifuge to Separate Serum A2->A3 A4 Measure TXB2 (COX-1 product) by EIA A3->A4 C1 Calculate % Inhibition vs. Control A4->C1 B1 Whole Blood Incubation with Test Compound B2 Induce COX-2 Expression with LPS B1->B2 B3 Incubate for 24h B2->B3 B4 Centrifuge to Separate Plasma B3->B4 B5 Measure PGE2 (COX-2 product) by EIA B4->B5 B5->C1 C2 Determine IC50 Values C1->C2

Caption: Experimental workflow for determining COX-1 and COX-2 selectivity using a human whole blood assay.

References

A Comparative Review of Cyclooxygenase-1 (COX-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Cyclooxygenase-1 (COX-1) inhibitors, focusing on their performance, selectivity, and methodologies for evaluation. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and development endeavors.

Introduction to COX-1

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the conversion of arachidonic acid into prostanoids, which are lipid mediators involved in a wide range of physiological processes.[1] These include maintaining the integrity of the stomach lining, regulating kidney function, and supporting platelet aggregation.[1][2] Inhibition of COX-1 is the primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] However, the inhibition of COX-1 is also associated with undesirable side effects, most notably gastrointestinal complications.[4][5]

COX-1 Signaling Pathway

The COX-1 enzyme metabolizes arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin (B15479496) H2 (PGH2). PGH2 is an unstable intermediate that is further converted into various biologically active prostanoids, including prostaglandins (B1171923) (such as PGE2, PGD2, and PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), by specific isomerases and synthases.[6] These prostanoids then bind to their respective G-protein coupled receptors on target cells to elicit a variety of physiological responses.

COX1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGD_Synthase PGD Synthase PGH2->PGD_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGI_Synthase PGI Synthase PGH2->PGI_Synthase TXA_Synthase TXA Synthase PGH2->TXA_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Physiological_Responses Physiological Responses (Gastric Protection, Platelet Aggregation, etc.) PGE2->Physiological_Responses PGD2 Prostaglandin D2 (PGD2) PGD_Synthase->PGD2 PGD2->Physiological_Responses PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a PGF2a->Physiological_Responses PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 PGI2->Physiological_Responses TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 TXA2->Physiological_Responses

Caption: The COX-1 signaling pathway, illustrating the conversion of arachidonic acid to various prostanoids.

Comparative Performance of COX-1 Inhibitors

The performance of COX-1 inhibitors is primarily evaluated based on their potency (IC50 and Ki values) and their selectivity for COX-1 over the inducible isoform, COX-2. A lower IC50 or Ki value indicates a more potent inhibitor. The selectivity index (COX-2 IC50 / COX-1 IC50) is a critical parameter, with a higher value indicating greater selectivity for COX-1.

InhibitorCOX-1 IC50COX-2 IC50Selectivity (COX-2/COX-1)Reference
SC-5609 nM6.3 µM~700[7]
S-(+)-Ketoprofen1.9 nM27 nM14.2[7]
Ketorolac20 nM20 nM1[7]
Indomethacin0.28 µM--[7]
Ibuprofen13 µM370 µM28.5[7]
TFAP0.8 µM--[7]
Celecoxib4-19 µM0.003-0.006 µM0.00015 - 0.0015[8]
Diclofenac0.5 µg/ml0.5 µg/ml1[7]
Naproxen8.7 µM5.2 µM0.6[7]
Lornoxicam5 nM--[7]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Accurate and reproducible assessment of COX-1 inhibition is crucial for the development and comparison of inhibitors. Two commonly employed methods are the fluorometric inhibitor screening assay and the human whole blood assay.

Fluorometric COX-1 Inhibitor Screening Assay

This in vitro assay provides a rapid and sensitive method for screening potential COX-1 inhibitors. The assay is based on the fluorometric detection of the peroxidase activity of COX-1.

Experimental Workflow:

Fluorometric_Assay_Workflow Prepare_Reagents Prepare Reagents (Assay Buffer, Heme, ADHP, COX-1 Enzyme) Add_Inhibitor Add Test Inhibitor or Vehicle (Control) to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme_Mix Add Enzyme Mix (Assay Buffer, Heme, ADHP, COX-1) Add_Inhibitor->Add_Enzyme_Mix Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Enzyme_Mix->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 530-540 nm, Em: 585-595 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Whole_Blood_Assay_Workflow Collect_Blood Collect Venous Blood from healthy volunteers Incubate_with_Inhibitor Incubate Blood Aliquots with Test Inhibitor or Vehicle (Control) at 37°C Collect_Blood->Incubate_with_Inhibitor Allow_Clotting Allow Blood to Clot (e.g., 60 minutes at 37°C) Incubate_with_Inhibitor->Allow_Clotting Separate_Serum Separate Serum by centrifugation Allow_Clotting->Separate_Serum Measure_TXB2 Measure Thromboxane B2 (TXB2) concentration in serum by ELISA or RIA Separate_Serum->Measure_TXB2 Calculate_Inhibition Calculate Percent Inhibition Measure_TXB2->Calculate_Inhibition

References

FR122047: A Superior Choice for Highly Selective COX-1 Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the specific roles of cyclooxygenase-1 (COX-1), the selection of a potent and highly selective inhibitor is paramount. FR122047, a trisubstituted thiazole (B1198619) derivative, emerges as a superior tool for such specific research due to its exceptional selectivity for COX-1 over its isoform, COX-2. This guide provides a comprehensive comparison of this compound with other COX inhibitors, supported by experimental data and detailed protocols, to aid in the informed selection of research tools.

Unparalleled Selectivity: A Quantitative Comparison

The defining characteristic of this compound is its remarkable potency and selectivity for COX-1. Experimental data, summarized in the table below, clearly demonstrates its superiority over other commonly used COX inhibitors. The selectivity ratio, calculated from the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), highlights the preferential inhibition of COX-1 by this compound.

InhibitorCOX-1 IC50COX-2 IC50Selectivity Ratio (COX-2 IC50 / COX-1 IC50)
This compound 28 nM [1]65 µM [1]~2300 [1]
SC-5609 nM6.3 µM~700
Aspirin3.57 µM[2]29.3 µM[2]~8.2
Ibuprofen5.9 µM9.9 µM~1.7
Ketorolac (B1673617)0.02 µM[3]0.12 µM[3]6
Indomethacin0.063 µM[2]0.48 µM[2]~7.6

IC50 values can vary depending on the specific assay conditions.

This vast difference in potency, with a selectivity ratio of approximately 2300-fold, ensures that at appropriate concentrations, this compound will inhibit COX-1 with minimal off-target effects on COX-2. This level of specificity is crucial for elucidating the precise physiological and pathological functions of COX-1 without the confounding influence of COX-2 inhibition.

The Arachidonic Acid Signaling Pathway and COX-1 Inhibition

To understand the significance of COX-1 specific inhibition, it is essential to visualize its role in the arachidonic acid signaling pathway. Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandins (B1171923) and thromboxanes, which are involved in a myriad of physiological processes. The following diagram illustrates this pathway and the specific point of intervention for a COX-1 selective inhibitor like this compound.

COX1_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2 Prostaglandin (B15479496) H2 (PGH2) COX1->PGH2 COX2->PGH2 Thromboxane (B8750289) Thromboxane A2 PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins This compound This compound This compound->Inhibition Inhibition->COX1

Caption: Preferential inhibition of COX-1 by this compound in the arachidonic acid cascade.

Experimental Workflow for Determining COX-1 Specificity

The high selectivity of this compound is determined through rigorous in vitro assays. The following diagram outlines a typical experimental workflow for assessing the inhibitory potency of a compound against COX-1 and COX-2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Enzyme Purified COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) (Varying Concentrations) Inhibitor->Incubation Add_AA Add Arachidonic Acid (Substrate) Incubation->Add_AA Measure Measure Prostaglandin Production (e.g., PGE2, TXB2) Add_AA->Measure Analysis Calculate IC50 and Selectivity Ratio Measure->Analysis

Caption: General workflow for in vitro COX inhibition assay.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in assessing COX-1 selectivity, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro COX Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection system (e.g., LC-MS/MS or Enzyme Immunoassay (EIA) kit for PGE2 or TXB2)

Procedure:

  • Prepare a reaction mixture containing assay buffer, hematin, and L-epinephrine.

  • Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period (e.g., 2 minutes) at room temperature.

  • Add varying concentrations of the test inhibitor to the enzyme solution and pre-incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific duration (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching agent (e.g., formic acid).

  • Measure the amount of prostaglandin (e.g., PGE2) produced using a validated detection method like LC-MS/MS or EIA.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in the presence of blood components.

Materials:

  • Freshly drawn human venous blood collected in heparinized tubes

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test inhibitor (e.g., this compound)

  • Calcium ionophore (A23187) to stimulate platelet aggregation (for COX-1)

  • EIA kits for Thromboxane B2 (TXB2) (for COX-1) and Prostaglandin E2 (PGE2) (for COX-2)

Procedure for COX-1 (Platelet) Inhibition:

  • Aliquot whole blood into tubes containing varying concentrations of the test inhibitor.

  • Incubate for a specified time (e.g., 1 hour) at 37°C to allow for drug-enzyme interaction.

  • Allow the blood to clot at 37°C for 1 hour to induce maximal thromboxane production.

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 in the serum using an EIA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Procedure for COX-2 (Monocyte) Inhibition:

  • Aliquot whole blood into tubes containing varying concentrations of the test inhibitor.

  • Add LPS to induce COX-2 expression in monocytes.

  • Incubate the blood for 24 hours at 37°C.

  • Centrifuge the samples to obtain plasma.

  • Measure the concentration of PGE2 in the plasma using an EIA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The exceptional selectivity of this compound for COX-1, as demonstrated by robust quantitative data, makes it an invaluable tool for researchers seeking to dissect the specific functions of this crucial enzyme. By minimizing the confounding effects of COX-2 inhibition, this compound allows for a clearer understanding of COX-1's role in health and disease, paving the way for the development of more targeted therapeutic interventions. The provided experimental protocols offer a framework for the accurate and reproducible assessment of COX-1 selectivity, further empowering researchers in their scientific pursuits.

References

Evaluating the Therapeutic Index of FR122047: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of the therapeutic index of FR122047, a selective cyclooxygenase-1 (COX-1) inhibitor. For researchers, scientists, and drug development professionals, understanding the balance between a compound's therapeutic efficacy and its adverse effects is paramount. The therapeutic index serves as a critical measure of a drug's safety profile. Here, we compare this compound with non-selective COX inhibitors and selective COX-2 inhibitors, supported by preclinical experimental data.

Mechanism of Action: The Role of COX Isoforms

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and mediate platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The conventional hypothesis posits that the anti-inflammatory effects of NSAIDs are due to COX-2 inhibition, while common adverse effects, such as gastrointestinal damage, are linked to the inhibition of COX-1.[1][2] Selective COX-2 inhibitors were developed to minimize these GI side effects.[3] this compound, as a selective COX-1 inhibitor, presents an interesting case for studying the distinct roles of these enzymes.[2][4]

Arachidonic_Acid_Pathway cluster_inhibitors Inhibitors AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (GI Protection, Platelets) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->PGs_inflam This compound This compound This compound->COX1 Inhibits NonSelective Non-Selective NSAIDs (e.g., Indomethacin) NonSelective->COX1 Inhibits NonSelective->COX2 Inhibits COX2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Inhibits

Figure 1: Arachidonic Acid Pathway and Points of Inhibition.

Experimental Evaluation of COX Inhibitors

The therapeutic index of a novel compound like this compound is evaluated through a series of preclinical studies designed to assess both its efficacy and safety compared to existing drugs.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment (Rat Model) cluster_analysis Data Analysis Enzyme_Assay Recombinant Enzyme Assay (IC50 Determination) Blood_Assay Ex Vivo Whole Blood Assay (ED50 for COX-1/COX-2) Enzyme_Assay->Blood_Assay Confirms in-body activity CIA_Model Induce Collagen-Induced Arthritis (CIA) Blood_Assay->CIA_Model Selects doses for in vivo studies Dosing Administer Test Compounds (e.g., this compound, Indomethacin) CIA_Model->Dosing Efficacy Efficacy Measurement (Paw Edema, ED50) Dosing->Efficacy Toxicity Toxicity Assessment (Gastric Lesion Scoring) Dosing->Toxicity TI_Eval Therapeutic Index Evaluation Efficacy->TI_Eval Toxicity->TI_Eval

Figure 2: Preclinical Experimental Workflow for COX Inhibitors.
Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

1. Ex Vivo Whole Blood Assay for COX-1 and COX-2 Activity This assay measures the potency of a compound to inhibit COX-1 and COX-2 in a physiologically relevant environment.[5]

  • Objective: To determine the ED50 (the dose that causes 50% of the maximum effect) for COX-1 and COX-2 inhibition after in vivo drug administration.

  • COX-1 Activity (Thromboxane B2 Production): Blood samples are collected from rats at various time points after oral administration of the test compound. The blood is allowed to clot at 37°C for 1 hour, a process that activates platelets and induces COX-1-mediated thromboxane (B8750289) A2 (TXA2) synthesis. Serum is then collected, and the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by radioimmunoassay.[6][7]

  • COX-2 Activity (Prostaglandin E2 Production): Heparinized blood samples are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. The concentration of prostaglandin (B15479496) E2 (PGE2) in the plasma is then measured by radioimmunoassay.[7][8]

2. Rat Collagen-Induced Arthritis (CIA) Model The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease.[9][10][11]

  • Objective: To evaluate the anti-inflammatory efficacy of the test compound.

  • Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by immunization with an emulsion of type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant).[9][12] A booster injection may be given to ensure high incidence and severity.[9]

  • Treatment: Oral administration of the test compounds (e.g., this compound, indomethacin) or vehicle begins at a specified time relative to immunization (prophylactic or therapeutic dosing).[11]

  • Efficacy Assessment: The primary measure of anti-inflammatory effect is the reduction in paw edema (swelling), which is measured using a plethysmometer. The ED50 for the anti-inflammatory effect is calculated from the dose-response curve.

3. Gastric Damage Assessment This protocol assesses the primary toxicity associated with traditional NSAIDs.

  • Objective: To quantify the ulcerogenic activity of the test compounds after chronic administration.

  • Procedure: Following the treatment period in the CIA model, rats are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for mucosal lesions (petechiae and erosions).

  • Scoring: A lesion index is assigned based on the number and severity of the lesions observed. This allows for a quantitative comparison of the gastrointestinal toxicity of the different compounds.

Comparative Data Analysis

The following tables summarize the quantitative data from preclinical studies in rats, comparing this compound with the non-selective COX inhibitor, indomethacin.

Table 1: Ex Vivo COX Inhibition in Rat Whole Blood

Compound COX-1 (TXB2) ED50 (mg/kg) COX-2 (PGE2) ED50 (mg/kg) COX-1/COX-2 Selectivity Ratio
This compound 0.059 >3.2* >54
Indomethacin 0.57 0.33 0.58

*At a dose of 3.2 mg/kg, this compound only inhibited COX-2 by 34.5%. Data sourced from preclinical studies.

Table 2: Anti-Inflammatory Efficacy in Rat CIA Model

Compound Anti-inflammatory ED50 (mg/kg)
This compound 0.56
Indomethacin 0.16

Data sourced from preclinical studies.

Table 3: Gastrointestinal Toxicity in Rat CIA Model

Compound Dose Range (mg/kg) Gastric Mucosal Lesions
This compound 0.032 - 3.2 No visible lesions
Indomethacin (Effective Doses) Gastric damage observed

Data sourced from preclinical studies.

Therapeutic Index Evaluation

The therapeutic index (TI) is a ratio that compares the dose that produces a therapeutic effect (ED50) to the dose that produces a toxic effect (TD50). A higher TI indicates a safer drug. While a formal TD50 was not established in these studies, a clear separation between the effective and toxic doses can be observed.

  • This compound: Demonstrated anti-inflammatory efficacy (ED50 of 0.56 mg/kg) with no observable gastric toxicity at doses up to 3.2 mg/kg. This wide separation between the effective dose and the dose causing GI toxicity suggests a favorable therapeutic index with respect to gastrointestinal safety in this model.

  • Indomethacin: While being more potent in the anti-inflammatory assay (ED50 of 0.16 mg/kg), it also caused gastric damage at effective doses, indicating a narrower therapeutic index regarding GI side effects.[13][14]

  • Selective COX-2 Inhibitors: Compounds like celecoxib (B62257) were developed to have a high therapeutic index concerning GI effects.[1][15][16] Preclinical and clinical data confirm they have comparable efficacy to traditional NSAIDs with significantly improved gastrointestinal safety.[1][17]

The findings for this compound are particularly noteworthy. Despite being a potent and selective COX-1 inhibitor, it did not produce the expected gastrointestinal damage in the rat CIA model. This suggests that the role of COX-1 in inflammation and gastroprotection may be more complex than previously understood and could vary depending on the specific inflammatory context.

Therapeutic_Index_Logic cluster_nonselective Non-Selective (Indomethacin) cluster_cox2 COX-2 Selective (Celecoxib) cluster_this compound COX-1 Selective (this compound) NS_COX1 COX-1 Inhibition NS_GI GI Toxicity NS_COX1->NS_GI NS_COX2 COX-2 Inhibition NS_Eff Efficacy NS_COX2->NS_Eff NS_TI Narrow TI (GI) NS_GI->NS_TI NS_Eff->NS_TI C2_COX2 COX-2 Inhibition C2_Eff Efficacy C2_COX2->C2_Eff C2_GI Low GI Toxicity C2_TI Wide TI (GI) C2_GI->C2_TI C2_Eff->C2_TI FR_COX1 COX-1 Inhibition FR_GI Low GI Toxicity FR_COX1->FR_GI FR_Eff Efficacy FR_COX1->FR_Eff FR_TI Favorable TI (GI) FR_GI->FR_TI FR_Eff->FR_TI

Figure 3: Logic Diagram of Selectivity and Therapeutic Index (TI) (in rat CIA model).

Conclusion

The preclinical data on this compound challenges the established paradigm that selective COX-1 inhibition is inherently linked to gastrointestinal toxicity. In the rat collagen-induced arthritis model, this compound demonstrates a potent anti-inflammatory effect without causing the gastric lesions typical of non-selective NSAIDs like indomethacin. This suggests a favorable therapeutic index for this compound concerning GI safety in this specific inflammatory context. These findings underscore the value of this compound as a pharmacological tool to further investigate the nuanced roles of COX-1 in health and disease and may open new avenues for developing anti-inflammatory agents with improved safety profiles.

References

Safety Operating Guide

Navigating the Disposal of FR122047: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the appropriate disposal of FR122047, a selective cyclooxygenase-1 (COX-1) inhibitor.

While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound may not be readily available, with one supplier noting it is not classified as a hazardous substance under REACH regulations, it is imperative to handle all research chemicals with caution.[1] The following guidelines are based on general best practices for laboratory chemical waste disposal and the available information on this compound.

Key Properties of this compound Hydrochloride

A summary of the physical and chemical properties of this compound hydrochloride is essential for safe handling and disposal.

PropertyValueReference
Molecular Formula C23H26ClN3O3S[2]
Molecular Weight 459.99[2]
Physical State Powder[2][3]
Color Faint yellow[2][3]
Solubility Methylene chloride: 50 mg/mL, slightly hazy, yellow. Soluble to 10 mM in water.[2][3]
Storage Desiccate at +4°C. Stock solutions: -80°C for 6 months; -20°C for 1 month.[4]

Experimental Protocols: General Chemical Waste Disposal

The disposal of this compound should follow established protocols for chemical waste management within a laboratory setting. These general procedures are designed to mitigate risks to personnel and the environment.

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Segregate this compound waste from other waste streams such as biological, radioactive, and general trash.[5]

  • Do not mix this compound waste with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for this compound waste.[5][7]

  • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents, including "this compound" and any solvents used.[5]

  • Keep the waste container securely closed except when adding waste.[8]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[6]

  • Ensure the storage area is well-ventilated and provides secondary containment to prevent spills.[5][7]

4. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for a designated period (e.g., up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[6][9]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

FR122047_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_waste_handling Waste Handling & Accumulation cluster_disposal_process Final Disposal Process A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Identify as Chemical Waste A->B C Segregate from other waste streams B->C D Select appropriate, labeled, leak-proof container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Maintain closed container & inspect weekly E->F G Container Full or Storage Time Limit Reached F->G H Request Waste Pickup via Institutional EHS G->H I Transfer to Authorized Waste Management Professional H->I

This compound Disposal Workflow

Step-by-Step Disposal Procedures

Step 1: Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

Step 2: Waste Collection

  • Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items like weigh boats and gloves, in a designated solid chemical waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated liquid chemical waste container. Be mindful of solvent compatibility with the container material. Do not dispose of solutions down the drain.[7][11]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container for chemical waste.[9]

Step 3: Decontamination of Labware

  • For reusable labware, a triple rinse with a suitable solvent can be employed.

  • The first rinseate must be collected and disposed of as hazardous chemical waste.[8] Subsequent rinses may, depending on institutional policy, be permissible for drain disposal if the solvent is appropriate. Always consult your EHS guidelines.

Step 4: Spill Management In the event of a spill, avoid generating dust.[12] Sweep or vacuum up the solid material and place it in a sealed container for disposal.[10] The spill area should then be washed with soap and water.[10] Report any significant spills to your laboratory supervisor and EHS.

Step 5: Final Disposal Do not attempt to neutralize or treat this compound waste unless it is a specifically approved and documented laboratory procedure. All collected this compound waste must be disposed of through your institution's certified hazardous waste management program.[13]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。